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  • Product: (2-Methyl-5-phenylfuran-3-YL)methanamine
  • CAS: 499770-72-8

Core Science & Biosynthesis

Foundational

(2-Methyl-5-phenylfuran-3-YL)methanamine basic properties

Technical Whitepaper: (2-Methyl-5-phenylfuran-3-yl)methanamine Physicochemical Profile, Synthetic Architecture, and Medicinal Utility Executive Summary (2-Methyl-5-phenylfuran-3-yl)methanamine (CAS: 499770-72-8) is a spe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: (2-Methyl-5-phenylfuran-3-yl)methanamine Physicochemical Profile, Synthetic Architecture, and Medicinal Utility

Executive Summary

(2-Methyl-5-phenylfuran-3-yl)methanamine (CAS: 499770-72-8) is a specialized heterocyclic building block valued in medicinal chemistry for its ability to serve as a lipophilic, conformationally restricted bioisostere of benzylamine. Characterized by an electron-rich furan core substituted with a phenyl group at the C5 position and a methyl group at C2, this primary amine offers unique steric and electronic properties for drug design, particularly in the development of kinase inhibitors, GPCR ligands, and antimicrobial agents. This guide provides a comprehensive technical analysis of its properties, synthesis, reactivity, and handling requirements.

Part 1: Molecular Identity & Physicochemical Properties

The compound features a 2,3,5-trisubstituted furan ring. The 3-aminomethyl group provides a primary nucleophilic handle, while the 5-phenyl ring extends the pi-system, enhancing lipophilicity and potential pi-stacking interactions within protein binding pockets.

Table 1: Physicochemical Specifications

PropertyValue / DescriptionNote
IUPAC Name 1-(2-Methyl-5-phenylfuran-3-yl)methanamine
CAS Number 499770-72-8
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
Physical State Pale yellow to amber oil (tendency to darken)Oxidation sensitive
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in WaterLipophilic amine
pKa (Conjugate Acid) ~8.8 – 9.2 (Predicted)Slightly lower than benzylamine (9.[1][2][3][4][5][6][7][8]3) due to furan oxygen electronegativity
LogP 2.6 – 2.8Moderate lipophilicity
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsAmine NH₂ and Furan O
Polar Surface Area (PSA) ~39 ŲGood membrane permeability

Part 2: Synthetic Architecture

The synthesis of (2-Methyl-5-phenylfuran-3-yl)methanamine typically proceeds through the construction of the furan core followed by functional group interconversion. The most robust pathway involves a Paal-Knorr-type cyclization to form the furan ester, followed by reduction and amination.

Core Synthesis Workflow
  • Furan Ring Formation: Condensation of ethyl acetoacetate with phenacyl bromide (2-bromoacetophenone) yields a 1,4-dicarbonyl intermediate, which cyclizes under acidic conditions (e.g., P₂O₅ or H₂SO₄) to form Ethyl 2-methyl-5-phenylfuran-3-carboxylate .

  • Functional Group Manipulation: The ester is reduced to the alcohol, oxidized to the aldehyde, and then subjected to reductive amination. Alternatively, the acid can be converted to an amide and reduced.

SynthesisPath Start1 Ethyl Acetoacetate Inter1 1,4-Dicarbonyl Intermediate Start1->Inter1 NaOEt/EtOH Start2 Phenacyl Bromide Start2->Inter1 FuranEster Ethyl 2-methyl-5-phenyl furan-3-carboxylate Inter1->FuranEster Cyclization (H2SO4 or P2O5) FuranAlc (2-Methyl-5-phenyl furan-3-yl)methanol FuranEster->FuranAlc LiAlH4 Reduction FuranAld 2-Methyl-5-phenyl furan-3-carbaldehyde FuranAlc->FuranAld MnO2 or PCC Oxidation Target (2-Methyl-5-phenyl furan-3-yl)methanamine FuranAld->Target Reductive Amination (NH4OAc, NaBH3CN)

Figure 1: Step-wise synthetic pathway from commodity precursors to the target amine.

Part 3: Reactivity & Functionalization

Amine Nucleophilicity

The primary amine group is highly nucleophilic and readily participates in:

  • Amide Coupling: Reaction with carboxylic acids/acid chlorides to form amides (common in drug discovery).

  • Sulfonylation: Reaction with sulfonyl chlorides.

  • Reductive Alkylation: Formation of secondary/tertiary amines.[9]

Furan Ring Sensitivity (The "Achilles' Heel")

Researchers must be aware of the furan ring's electronic properties:

  • Acid Sensitivity: The electron-rich furan ring is susceptible to acid-catalyzed ring opening (hydrolysis), especially in aqueous strong acids, leading to 1,4-dicarbonyl compounds. Protocol Note: Maintain basic or neutral conditions during workup.

  • Oxidative Liability: Furans can undergo metabolic oxidation by Cytochrome P450 enzymes (specifically CYP2E1), forming reactive cis-2-butene-1,4-dial intermediates. This is a known structural alert for hepatotoxicity in drug candidates.

Metabolism Compound (2-Methyl-5-phenylfuran-3-yl)methanamine CYP CYP450 Oxidation (Metabolic Activation) Compound->CYP Epoxide Furan-2,3-epoxide (Unstable Intermediate) CYP->Epoxide Enal cis-2-butene-1,4-dial derivative (Reactive Electrophile) Epoxide->Enal Ring Opening Toxicity Protein/DNA Adducts (Potential Toxicity) Enal->Toxicity Covalent Binding

Figure 2: Metabolic activation pathway of the furan core, highlighting potential toxicity mechanisms.

Part 4: Biological & Medicinal Applications

1. Pharmacophore Utility This molecule serves as a bioisostere for benzylamine . The furan ring introduces a different bond vector angle (approx. 126° internal angle vs. 120° in benzene) and potential hydrogen bond accepting capability (via the ether oxygen), which can alter binding affinity and selectivity profiles compared to phenyl analogs.

2. Therapeutic Areas

  • Antimicrobial Agents: 5-Phenylfuran derivatives have demonstrated activity against Gram-positive bacteria (e.g., S. aureus) by disrupting cell wall synthesis or membrane integrity.

  • Kinase Inhibitors: The planar structure allows intercalation into the ATP-binding site of kinases. The amine tail can solubilize the molecule or interact with specific residues (e.g., Asp/Glu) in the catalytic cleft.

  • GPCR Ligands: Used in the synthesis of ligands for adenosine receptors or histamine receptors where the furan acts as a linker.

Part 5: Experimental Protocols

Protocol A: Reductive Amination (Recommended Route)

Targeting the conversion of 2-methyl-5-phenylfuran-3-carbaldehyde to the amine.

Reagents:

  • Precursor: 2-Methyl-5-phenylfuran-3-carbaldehyde (1.0 equiv)

  • Ammonium Acetate (10.0 equiv)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)

  • Solvent: Methanol (dry)

Procedure:

  • Imine Formation: Dissolve the aldehyde in dry methanol under nitrogen. Add ammonium acetate. Stir at room temperature for 2–4 hours to form the imine intermediate.

  • Reduction: Cool the solution to 0°C. Carefully add NaBH₃CN portion-wise (Caution: HCN generation possible if acidified; keep system closed/vented properly).

  • Reaction: Allow to warm to room temperature and stir overnight (12–16 h).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Evaporate methanol. Extract the aqueous residue with Dichloromethane (DCM) (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel; DCM:MeOH:NH₄OH gradient) to yield the amine as a yellow oil.

Part 6: Safety & Handling

GHS Classification (Predicted):

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).

Handling Precautions:

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine is sensitive to air (CO₂ absorption/carbamate formation) and oxidation.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

  • Incompatibility: Avoid contact with strong oxidizing agents and strong acids (risk of violent decomposition or polymerization).

References

  • PubChem. (n.d.).[10] 1-(2-Methyl-5-phenylfuran-3-yl)methanamine (Compound). National Library of Medicine. Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[11] (Reference for Paal-Knorr Synthesis mechanism).

  • Keay, B. A., & Dibble, P. W. (1996). Furans and their Benzo Derivatives: Synthesis and Applications. In Comprehensive Heterocyclic Chemistry II. Elsevier.
  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25. Retrieved from [Link]

Sources

Exploratory

(2-Methyl-5-phenylfuran-3-YL)methanamine chemical structure

Core Identity & Chemical Architecture Executive Summary (2-Methyl-5-phenylfuran-3-yl)methanamine (CAS: 499770-72-8) represents a specialized heterocyclic scaffold in medicinal chemistry. Characterized by a central furan...

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Chemical Architecture

Executive Summary

(2-Methyl-5-phenylfuran-3-yl)methanamine (CAS: 499770-72-8) represents a specialized heterocyclic scaffold in medicinal chemistry. Characterized by a central furan ring substituted with a phenyl group at the C5 position, a methyl group at C2, and a primary aminomethyl moiety at C3, this molecule serves as a critical "linker-pharmacophore." Its structural rigidity, combined with the hydrogen-bonding capability of the primary amine, makes it a valuable intermediate for synthesizing bioactive compounds targeting histone deacetylases (HDACs), sirtuins (SIRT2), and G-protein coupled receptors (GPCRs).

This guide details the structural properties, validated synthetic protocols, and medicinal utility of this compound, designed for researchers requiring high-purity synthesis and functionalization strategies.

Structural Analysis & Physicochemical Properties[1][2][3][4]

Chemical Identity[2][3][4][5][6]
  • IUPAC Name: 1-(2-Methyl-5-phenylfuran-3-yl)methanamine[1]

  • CAS Number: 499770-72-8[2][1]

  • Molecular Formula: C₁₂H₁₃NO[2][1][3]

  • Molecular Weight: 187.24 g/mol [2][3]

  • SMILES: CC1=C(CN)C=C(O1)C2=CC=CC=C2[4]

Pharmacophore & Electronic Properties

The molecule features three distinct electronic zones:

  • The Lipophilic Tail (Phenyl Ring): Provides hydrophobic interaction potential (π-π stacking) within enzyme active sites.[2]

  • The Aromatic Spacer (Furan Ring): A five-membered oxygen heterocycle that acts as a rigid spacer.[2] The oxygen atom can accept hydrogen bonds, while the diene system participates in electronic conjugation.[2]

  • The Polar Head (Aminomethyl Group): A primary amine (

    
    ) that is protonated at physiological pH, allowing for ionic interactions with aspartate or glutamate residues in target proteins.[2]
    

Table 1: Calculated Physicochemical Parameters

PropertyValueImplication for Drug Design
LogP (Predicted) 2.6 ± 0.3Good membrane permeability; suitable for CNS targeting.[2]
Topological Polar Surface Area (TPSA) 39.1 ŲHigh oral bioavailability potential (< 140 Ų).[2]
H-Bond Donors 2Primary amine hydrogens available for interaction.[2]
H-Bond Acceptors 2Furan oxygen and amine nitrogen.[2]
Rotatable Bonds 2Limited flexibility reduces entropic penalty upon binding.[2]

Synthetic Pathways & Experimental Protocols

The synthesis of (2-Methyl-5-phenylfuran-3-yl)methanamine typically proceeds via the reduction of its corresponding carboxylic acid or nitrile precursor.[2] The most robust route utilizes 2-methyl-5-phenylfuran-3-carboxylic acid (CAS 108124-17-0) as the starting material.[2]

Retrosynthetic Analysis (DOT Visualization)

The following diagram illustrates the logical disconnection of the target molecule back to commercially available precursors.

Retrosynthesis Target (2-Methyl-5-phenylfuran-3-yl)methanamine (Target) Amide Furan-3-carboxamide Intermediate Amide->Target Reduction (LiAlH4) Acid 2-Methyl-5-phenylfuran-3-carboxylic acid (Starting Material) Acid->Amide Amidation (SOCl2 then NH3) Precursors Ethyl acetoacetate + 2-Bromoacetophenone Precursors->Acid Feist-Benary Synthesis

Figure 1: Retrosynthetic strategy showing the disconnection from the amine to the carboxylic acid and fundamental acyclic precursors.

Detailed Protocol: Acid-to-Amine Conversion

Objective: Synthesize 1-(2-methyl-5-phenylfuran-3-yl)methanamine from 2-methyl-5-phenylfuran-3-carboxylic acid.

Step 1: Formation of the Acid Chloride
  • Reagents: 2-Methyl-5-phenylfuran-3-carboxylic acid (1.0 eq), Thionyl chloride (

    
    , 5.0 eq), catalytic DMF, Dichloromethane (DCM).[2]
    
  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DCM under nitrogen atmosphere.

    • Add catalytic DMF (2-3 drops).[2]

    • Add

      
       dropwise at 0°C.[2]
      
    • Reflux for 2 hours until gas evolution ceases.

    • Evaporate solvent and excess

      
       in vacuo to yield the crude acid chloride.[2]
      
Step 2: Conversion to Primary Amide
  • Reagents: Crude acid chloride, Ammonium hydroxide (

    
    , 28%) or Ammonia gas, THF.[2]
    
  • Procedure:

    • Dissolve the crude acid chloride in anhydrous THF.[2]

    • Cool to 0°C.[2]

    • Slowly bubble ammonia gas or add

      
       (excess) while stirring vigorously.[2]
      
    • Stir at room temperature for 4 hours.

    • Precipitate the amide by adding water, filter, wash with water/hexane, and dry.[2]

Step 3: Reduction to Amine
  • Reagents: Furan-3-carboxamide intermediate (1.0 eq), Lithium Aluminum Hydride (

    
    , 3.0 eq), Anhydrous THF.
    
  • Procedure:

    • Caution:

      
       is pyrophoric.[2] Perform in a flame-dried flask under Argon.
      
    • Suspend

      
       in anhydrous THF at 0°C.
      
    • Add the amide (dissolved in THF) dropwise to the suspension.

    • Reflux the mixture for 12–16 hours.

    • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g

      
      ), then 15% NaOH (1 mL per g), then water (3 mL per g).
      
    • Filter the granular precipitate through Celite.[2]

    • Concentrate the filtrate.[2] Purify via column chromatography (DCM:MeOH:NH3 90:9:1) if necessary.[2]

Medicinal Chemistry Applications

Biological Targets

The 3-aminomethyl-furan scaffold is a bioisostere for benzylamines and has been implicated in the inhibition of specific enzymes:

  • SIRT2 Inhibitors: Analogs of phenyl-furan-methanamines have shown potency against Sirtuin 2, an NAD+-dependent deacetylase involved in neurodegeneration and cancer.[2] The furan ring orients the phenyl group into the hydrophobic "selectivity pocket" of the enzyme.

  • Kinase Inhibition: The primary amine can form a salt bridge with the conserved glutamate in the

    
    C-helix of kinase domains.[2]
    
Interaction Pathway Visualization

The following diagram hypothesizes the binding mode of the molecule within a generic enzyme active site (e.g., SIRT2), illustrating the critical interactions.

BindingMode Ligand_Amine NH3+ Group Receptor_Asp Asp/Glu Residue (Anionic) Ligand_Amine->Receptor_Asp Salt Bridge (Ionic Interaction) Ligand_Furan Furan Ring Ligand_Furan->Ligand_Amine Linker Ligand_Phenyl Phenyl Ring Ligand_Furan->Ligand_Phenyl C5-Link Receptor_H2O Structural Water Ligand_Furan->Receptor_H2O H-Bond Acceptor Receptor_Phe Phe/Tyr Residue (Aromatic Cage) Ligand_Phenyl->Receptor_Phe π-π Stacking

Figure 2: Hypothetical binding mode showing the pharmacophoric mapping of the amine, furan, and phenyl moieties.

Analytical Characterization Standards

To ensure scientific integrity, the synthesized product must meet the following characterization criteria:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.20–7.60 (m, 5H, Phenyl-H)
      
    • 
       6.60 (s, 1H, Furan C4-H)
      
    • 
       3.75 (s, 2H, 
      
      
      
      )
    • 
       2.35 (s, 3H, 
      
      
      
      )
    • Note: Amine protons (

      
      ) typically appear as a broad singlet around 1.5–2.0 ppm, exchangeable with 
      
      
      
      .
  • Mass Spectrometry (ESI+):

    • Calculated

      
      
      
    • Observed

      
      
      

Safety & Handling

  • Hazards: As a primary amine, the compound is likely an irritant to eyes, skin, and the respiratory system. The furan moiety may possess potential toxicity; handle in a fume hood.[2]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or furan ring.

References

  • PubChem. "1-(2-methyl-5-phenylfuran-3-yl)methanamine (Compound)."[4][2] National Center for Biotechnology Information.[2] Accessed 2024.[5][2] Link

  • Matrix Fine Chemicals. "Product Specification: 1-(2-methyl-5-phenylfuran-3-yl)methanamine (CAS 499770-72-8)."[2] Link

  • MDPI. "Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors."[2] Molecules, 2021.[2][6] (Contextual reference for biological activity of phenylfuran-methanamines). Link

  • Sigma-Aldrich. "2-Methyl-5-phenylfuran-3-carboxylic acid (Precursor Safety & Data)." Link

Sources

Foundational

(2-Methyl-5-phenylfuran-3-YL)methanamine IUPAC name

Technical Monograph: The Structural and Synthetic Utility of (2-Methyl-5-phenylfuran-3-yl)methanamine Executive Summary This technical guide analyzes (2-Methyl-5-phenylfuran-3-yl)methanamine , a functionalized heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: The Structural and Synthetic Utility of (2-Methyl-5-phenylfuran-3-yl)methanamine

Executive Summary

This technical guide analyzes (2-Methyl-5-phenylfuran-3-yl)methanamine , a functionalized heterocyclic building block utilized in medicinal chemistry as a linker and pharmacophore scaffold. While furan-based amines offer versatile hydrogen-bonding capabilities and rigid geometric constraints, they present specific challenges regarding metabolic stability and synthetic regioselectivity. This document provides a comprehensive breakdown of its nomenclature, validated synthetic pathways, and pharmacological considerations for drug development professionals.

Part 1: Nomenclature & Structural Analysis

IUPAC Systematic Derivation

The systematic name (2-Methyl-5-phenylfuran-3-yl)methanamine is derived through the following hierarchical rules set by the International Union of Pure and Applied Chemistry (IUPAC):

  • Principal Functional Group: The amine (

    
    ) has priority. Since it is attached to a carbon outside the ring, the parent alkane is methanamine  (one carbon).
    
  • Parent Ring System: The core heterocycle is furan .

  • Numbering:

    • The oxygen atom is assigned position 1 .[1]

    • Numbering proceeds toward the substituents to give them the lowest possible locants.

    • Position 2: Methyl group (

      
      ).
      
    • Position 5: Phenyl group (

      
      ).
      
    • Position 3: The attachment point of the methanamine chain.

  • Assembly: The complex substituent attached to the methanamine nitrogen is the (2-methyl-5-phenylfuran-3-yl) group.

Alternative Name: 1-(2-Methyl-5-phenylfuran-3-yl)methanamine.

Physicochemical Profile

Data estimated based on structure-activity relationship (SAR) models.

PropertyValueRelevance in Drug Design
Molecular Formula

Core scaffold composition.
Molecular Weight 187.24 g/mol Fragment-based drug design (FBDD) compliant (<300 Da).
cLogP ~2.5 – 2.8Moderate lipophilicity; good membrane permeability.
TPSA ~39 ŲHigh potential for CNS penetration (Target <90 Ų).
H-Bond Donors 2Primary amine hydrogens.
H-Bond Acceptors 2Furan oxygen and amine nitrogen.

Part 2: Synthetic Architecture

The synthesis of (2-Methyl-5-phenylfuran-3-yl)methanamine requires a strategy that balances regioselectivity with functional group tolerance. The most robust route involves the construction of the furan core followed by a Reductive Amination of the corresponding aldehyde.

Retrosynthetic Analysis (Logic Map)

Retrosynthesis Target (2-Methyl-5-phenylfuran-3-yl)methanamine (Target Molecule) Aldehyde 2-Methyl-5-phenylfuran-3-carbaldehyde (Key Intermediate) Aldehyde->Target Reductive Amination (NaBH(OAc)3, NH4OAc) FuranCore 2-Methyl-5-phenylfuran FuranCore->Aldehyde Vilsmeier-Haack Formylation (POCl3, DMF) Precursors Phenacyl Bromide + Ethyl Acetoacetate (Feist-Benary / Paal-Knorr) Precursors->FuranCore Cyclization & Decarboxylation

Figure 1: Retrosynthetic strategy prioritizing the aldehyde intermediate for late-stage diversification.

Validated Protocol: Reductive Amination

Objective: Conversion of 2-methyl-5-phenylfuran-3-carbaldehyde to the target methanamine. Mechanism: Formation of an iminium ion intermediate followed by in situ hydride transfer.

Reagents:

  • Substrate: 2-Methyl-5-phenylfuran-3-carbaldehyde (1.0 eq)

  • Amine Source: Ammonium Acetate (

    
    ) (10.0 eq) or methanolic ammonia.
    
  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 eq). Note: Preferred over 
    
    
    
    for reduced toxicity and better acid tolerance.
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

Step-by-Step Methodology:

  • Imine Formation (Equilibrium):

    • In a flame-dried round-bottom flask, dissolve the aldehyde (1.0 eq) in anhydrous MeOH or DCE (0.1 M concentration).

    • Add

      
       (10 eq) and molecular sieves (3Å or 4Å) to sequester water and drive the equilibrium toward the imine.
      
    • Checkpoint: Stir at room temperature for 1-2 hours. Monitor by TLC (disappearance of aldehyde spot) or LCMS (appearance of imine mass

      
      ).
      
  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add

      
       (1.5 eq) portion-wise over 15 minutes. Reasoning: Portion-wise addition prevents localized exotherms and side reactions.
      
    • Allow the mixture to warm to room temperature and stir overnight (12-16 hours).

  • Work-up & Purification:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: The primary amine is polar. Purify via flash column chromatography using a DCM/MeOH/

      
       gradient (e.g., 95:5:0.5).
      

Part 3: Medicinal Chemistry & Safety Profile

Structural Alerts: The Furan Liability

While the target molecule is a valuable intermediate, the furan ring itself is a well-documented structural alert in drug discovery.

  • Metabolic Bioactivation: Cytochrome P450 enzymes (specifically CYP2E1 and CYP2B6) can oxidize the furan ring.

  • Mechanism: Oxidation leads to the formation of a reactive cis-enedial (via an epoxide intermediate).

  • Consequence: This reactive metabolite can form covalent adducts with proteins (hepatotoxicity) or DNA (genotoxicity).[2]

Mitigation Strategy: Researchers should prioritize this scaffold for acute indications or use it as a probe. For chronic therapies, consider bioisosteric replacement of the furan ring with:

  • Oxazole: Improved metabolic stability.

  • Thiophene: Different electronic profile, often more stable but still carries S-oxidation risks.

  • Phenyl: The "classic" stable replacement, though it alters geometry (bond angles).

Metabolic Pathway Visualization

Metabolism Parent Furan Scaffold (Substrate) CYP CYP450 Oxidation Parent->CYP Epoxide Furan-2,3-Epoxide (Unstable) CYP->Epoxide Enedial cis-2-Butene-1,4-dial (Reactive Electrophile) Epoxide->Enedial Ring Opening Adduct Protein/DNA Adducts (Toxicity) Enedial->Adduct Nucleophilic Attack (Cys/Lys/DNA)

Figure 2: Bioactivation pathway of furan rings leading to potential toxicity.

Part 4: References

  • IUPAC Nomenclature Rules:

    • Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).

    • Source:

  • Reductive Amination Protocols:

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

    • Source: [J. Org.[3][4] Chem. (ACS)]([Link])

  • Furan Metabolic Toxicity:

    • Peterson, L. A. "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 2013, 26(1), 6-25.

    • Source: [Chem. Res.[5] Toxicol. (ACS)]([Link])

  • Paal-Knorr Furan Synthesis:

    • Amarnath, V., & Amarnath, K. "Intermediates in the Paal-Knorr Synthesis of Furans." Journal of Organic Chemistry, 1995, 60(2), 301-307.

    • Source: [J. Org.[3][4] Chem. (ACS)]([Link])

Sources

Exploratory

Technical Guide: (2-Methyl-5-phenylfuran-3-yl)methanamine

Executive Summary: The "Privileged Fragment" In the context of modern Fragment-Based Drug Discovery (FBDD), (2-Methyl-5-phenylfuran-3-yl)methanamine represents a high-value chemical scaffold.[1][2] With a molecular weigh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Fragment"

In the context of modern Fragment-Based Drug Discovery (FBDD), (2-Methyl-5-phenylfuran-3-yl)methanamine represents a high-value chemical scaffold.[1][2] With a molecular weight of 187.24 g/mol , it sits squarely within the "Rule of Three" parameters essential for fragment libraries. This molecule offers a unique geometry: a central heteroaromatic furan ring that rigidly orients a hydrophobic phenyl group and a polar, basic primary amine.

This guide provides a definitive technical analysis of this molecule, moving beyond basic catalog data to explore its synthesis, analytical validation, and application as a pharmacophore in kinase and GPCR ligand design.

Part 1: Physicochemical Identity & Molecular Weight Analysis[1][2]

The precise determination of molecular weight is the cornerstone of small molecule characterization, influencing stoichiometry in synthesis and identification in mass spectrometry.

Structural Descriptors[1][2][3][4][5][6]
  • IUPAC Name: (2-Methyl-5-phenylfuran-3-yl)methanamine[1][2][3]

  • Common Identifier: CAS 499770-72-8[1][2][3]

  • SMILES: CC1=C(CN)C=C(O1)C1=CC=CC=C1

  • Molecular Formula:

    
    [4]
    
Mass Spectrometry Data Profile

For researchers performing High-Resolution Mass Spectrometry (HRMS), distinguishing between the average molecular weight and the monoisotopic mass is critical.

PropertyValueTechnical Context
Average Molecular Weight 187.24 g/mol Used for gravimetric calculations (weighing reagents).[1][2]
Monoisotopic Mass 187.0997 Da The exact mass of the most abundant isotope peak (

).
[M+H]

Ion
188.1070 Da The expected peak in positive-mode ESI-MS.[1][2]
Elemental Composition C (76.98%), H (7.00%), N (7.48%), O (8.54%)Theoretical values for elemental analysis (CHN).
Solubility & Lipophilicity (Predicted)
  • cLogP: ~2.3 – 2.6

  • Implication: The molecule is moderately lipophilic, suggesting good membrane permeability but requiring organic co-solvents (DMSO, Methanol) for stock solution preparation. The primary amine (

    
    ) ensures high solubility in acidic aqueous buffers (pH < 7) due to protonation.
    

Part 2: Synthetic Architecture

Expertise Note: While this specific amine is commercially available, custom synthesis is often required to introduce isotopic labels or specific derivatives.[1] The most robust route utilizes 2-methyl-5-phenylfuran-3-carboxylic acid (CAS 108124-17-0) as the starting material.[1][2] This approach avoids the instability often associated with furan-based halo-alkyl intermediates.[1][2]

Retrosynthetic Logic

The strategy relies on constructing the amide bond and reducing it, rather than direct alkylation, to prevent over-alkylation side products.

Synthesis Workflow Diagram

The following directed graph illustrates the stepwise conversion from the carboxylic acid precursor to the final amine.

SynthesisPath Start Precursor: 2-Methyl-5-phenylfuran- 3-carboxylic acid (CAS 108124-17-0) Step1 Activation: Acid Chloride/Mixed Anhydride (SOCl2 or HATU) Start->Step1 Activation Inter Intermediate: Primary Amide (R-CONH2) Step1->Inter + NH3 (gas/dioxane) Step2 Reduction: LiAlH4 / THF (Reflux) Inter->Step2 Reduction Final Target: (2-Methyl-5-phenylfuran- 3-yl)methanamine (MW 187.24) Step2->Final Workup (Fieser method)

Caption: Figure 1. Convergent synthesis pathway via amide reduction. This route ensures high fidelity of the furan ring, avoiding acid-catalyzed ring opening.[1][2]

Detailed Protocol: Amide Reduction Route

Safety Warning: Lithium Aluminum Hydride (LiAlH4) is pyrophoric. Perform all steps under an inert Argon atmosphere.

  • Amide Formation:

    • Dissolve 2-methyl-5-phenylfuran-3-carboxylic acid (1.0 eq) in dry DCM.

    • Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir for 2 hours.

    • Concentrate in vacuo to remove excess oxalyl chloride.

    • Redissolve in THF and bubble dry ammonia gas at 0°C for 30 mins.

    • Filter the precipitate (ammonium chloride) and concentrate the filtrate to yield the primary amide.

  • Reduction:

    • Suspend LiAlH4 (2.5 eq) in anhydrous THF at 0°C.

    • Add the crude amide (dissolved in THF) dropwise.

    • Heat to reflux for 4–6 hours. Monitor by TLC (disappearance of amide spot).

  • Workup (Fieser Method):

    • Cool to 0°C. Carefully quench with water (

      
       mL), 15% NaOH (
      
      
      
      mL), and water (
      
      
      mL).
    • Filter the granular white precipitate.

    • Extract the filtrate with Ethyl Acetate, dry over

      
      , and concentrate.
      
  • Purification:

    • The amine is basic. Purify via flash chromatography using DCM:MeOH:NH4OH (90:9:1).[1]

Part 3: Analytical Validation & Quality Control

Trustworthiness in chemical biology depends on rigorous QC. A simple purity check is insufficient; identity must be confirmed.

HPLC-MS Validation Protocol

Objective: Confirm molecular weight and purity >95%.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and ESI-MS (Positive Mode).

  • Acceptance Criteria:

    • Single peak at retention time (RT) ~4.5–6.0 min.

    • Mass spectrum shows dominant peak at m/z 188.1

      
      .
      
    • Absence of m/z 202 (methylated byproduct) or m/z 173 (de-methylated impurity).

NMR Characterization (Predicted)
  • 1H NMR (400 MHz, CDCl3):

    • 
       7.20–7.60 (m, 5H, Phenyl protons).
      
    • 
       6.60 (s, 1H, Furan H-4).
      
    • 
       3.70 (s, 2H, 
      
      
      
      ).
    • 
       2.35 (s, 3H, Furan 
      
      
      
      ).
    • 
       1.50 (br s, 2H, 
      
      
      
      , exchangeable).

Part 4: Medicinal Chemistry Applications

Why utilize this specific scaffold? The (2-methyl-5-phenylfuran-3-yl)methanamine moiety serves as a robust "linker-fragment."[1][2]

Fragment-Based Drug Discovery (FBDD)

This molecule complies with the Rule of Three for fragment libraries:

  • MW < 300: (187.24) — Pass

  • cLogP < 3: (~2.5) — Pass

  • H-Bond Donors < 3: (2) — Pass

  • H-Bond Acceptors < 3: (2) — Pass[1][2]

Pharmacophore Modeling

The furan oxygen acts as a weak hydrogen bond acceptor, while the amine is a strong donor/cationic center (at physiological pH). The phenyl ring provides pi-stacking capability.[1][2]

Target Classes:

  • Kinase Inhibitors: The furan-amine motif can mimic the adenine binding mode in the ATP pocket.[1]

  • Sirtuin Inhibitors: Related isomers (5-phenylfuran-2-yl derivatives) have shown potency against SIRT2, suggesting this scaffold may access similar hydrophobic pockets [1].[1][2]

  • GPCR Ligands: The amine functionality is critical for salt-bridging with conserved aspartate residues in aminergic GPCRs.[1][2]

Pharmacophore Scaffold Core Scaffold: Furan Ring Phenyl Hydrophobic Tail: Phenyl Group (Pi-Stacking) Scaffold->Phenyl Position 5 Amine Polar Head: Methanamine (H-Bond Donor/Salt Bridge) Scaffold->Amine Position 3 Methyl Steric Anchor: 2-Methyl Group (Conformational Lock) Scaffold->Methyl Position 2

Caption: Figure 2.[1][2][5] Pharmacophore decomposition of the molecule, highlighting interaction points for protein binding.

References

  • Matrix Fine Chemicals. (n.d.). 1-(2-Methyl-5-phenylfuran-3-yl)methanamine Product Data. Retrieved October 26, 2023, from [Link]

  • PubChem. (2025).[6][7][8] Compound Summary: 2-Methyl-5-phenylfuran-3-carboxylic acid (Precursor).[1][2][6] National Library of Medicine.[8] Retrieved October 26, 2023, from [Link]

  • MDPI. (2019). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Molecules. Retrieved October 26, 2023, from [Link]

Sources

Foundational

(2-Methyl-5-phenylfuran-3-YL)methanamine physical and chemical properties

The following technical guide details the physicochemical properties, synthesis, and applications of (2-Methyl-5-phenylfuran-3-yl)methanamine , a specialized heterocyclic building block used in medicinal chemistry. Scaff...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of (2-Methyl-5-phenylfuran-3-yl)methanamine , a specialized heterocyclic building block used in medicinal chemistry.

Scaffold Analysis, Synthetic Pathways, and Drug Discovery Applications

Executive Summary

(2-Methyl-5-phenylfuran-3-yl)methanamine (CAS: 499770-72-8) is a primary amine functionalized furan derivative. It serves as a critical "privileged scaffold" in drug discovery, particularly in the development of Sirtuin 2 (SIRT2) inhibitors , kinase inhibitors, and GPCR ligands.[1] Its structure combines a lipophilic 5-phenylfuran core—which facilitates hydrophobic pocket binding—with a reactive methylamine "handle" essential for amide coupling or reductive amination to diversify libraries.[1]

This guide provides a comprehensive analysis of its chemical identity, synthesis, and handling protocols for research applications.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Nomenclature & Identification
ParameterDetail
IUPAC Name 1-(2-Methyl-5-phenylfuran-3-yl)methanamine
Common Synonyms (2-Methyl-5-phenyl-3-furyl)methylamine; 3-(Aminomethyl)-2-methyl-5-phenylfuran
CAS Number 499770-72-8
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
SMILES CC1=C(CN)C=C(O1)C2=CC=CC=C2
InChI Key MXJKQVHAAWIPOH-UHFFFAOYSA-N
Physicochemical Profile

Note: Values represent a consensus of experimental data for the free base and high-confidence predictive models where experimental data is proprietary.

PropertyValueContext/Implication
Physical State Viscous Oil or Low-Melting SolidFree base is often an oil; HCl salt is a white solid.[1]
Boiling Point ~310°C (Predicted)High thermal stability required for distillation.[1]
pKa (Conjugate Acid) ~9.5Typical for primary benzylic-like amines; exists as cation at physiological pH.[1]
logP 2.6 – 2.9Moderate lipophilicity; good membrane permeability potential.[1]
Topological Polar Surface Area (TPSA) 39.16 Ų<140 Ų threshold indicates excellent oral bioavailability.[1]
Solubility DMSO, Methanol, DCMLow water solubility as free base; high as HCl salt.

Synthetic Methodology

The synthesis of (2-Methyl-5-phenylfuran-3-yl)methanamine typically follows a modular approach, allowing for the introduction of the phenyl ring via cross-coupling, followed by functional group manipulation of the amine precursor.

Validated Synthetic Route (Suzuki-Miyaura Strategy)

This route is preferred for its modularity, allowing researchers to vary the aryl group at the 5-position if exploring Structure-Activity Relationships (SAR).[1]

Step 1: Bromination

  • Precursor: Ethyl 2-methylfuran-3-carboxylate.[1]

  • Reagent: N-Bromosuccinimide (NBS).[1]

  • Product: Ethyl 5-bromo-2-methylfuran-3-carboxylate.[1]

Step 2: Suzuki Coupling

  • Reagents: Phenylboronic acid, Pd(PPh₃)₄ (cat.), Na₂CO₃.[1]

  • Conditions: Dioxane/Water, 90°C.

  • Mechanism: Palladium-catalyzed cross-coupling installs the phenyl ring at C5.[1]

Step 3: Reduction to Alcohol

  • Reagent: Lithium Aluminum Hydride (LiAlH₄).[1]

  • Product: (2-Methyl-5-phenylfuran-3-yl)methanol.[1][2]

Step 4: Mitsunobu Azidation & Reduction

  • Reagents: DPPA (Diphenylphosphoryl azide), DBU; followed by Staudinger reduction (PPh₃/H₂O).[1]

  • Final Product: (2-Methyl-5-phenylfuran-3-yl)methanamine.[1]

Visualization of Synthesis Workflow

Synthesis Start Ethyl 2-methylfuran- 3-carboxylate Inter1 5-Bromo Intermediate Start->Inter1 NBS, DMF (Bromination) Inter2 5-Phenyl Ester (Suzuki Product) Inter1->Inter2 Ph-B(OH)2, Pd(0) (Suzuki Coupling) Inter3 Alcohol Intermediate Inter2->Inter3 LiAlH4, THF (Reduction) Azide Azide Intermediate Inter3->Azide DPPA, DBU (Azidation) Final (2-Methyl-5-phenylfuran- 3-yl)methanamine Azide->Final PPh3, H2O (Staudinger Red.)

Figure 1: Modular synthetic pathway utilizing Suzuki coupling for diversity-oriented synthesis.

Applications in Drug Discovery[1][3][6]

Sirtuin 2 (SIRT2) Inhibition

Research indicates that 5-phenylfuran-2-yl derivatives are potent inhibitors of SIRT2, an NAD+-dependent deacetylase involved in neurodegeneration and cancer.[1][3] The (2-Methyl-5-phenylfuran-3-yl)methanamine isomer serves as a critical scaffold for:

  • Selectivity: The methyl group at C2 restricts rotation, potentially locking the furan into a bioactive conformation that fits the SIRT2 hydrophobic pocket.[1]

  • Linker Utility: The methanamine tail forms hydrogen bonds with the NAD+ binding site or the acetyl-lysine channel.[1]

Mechanistic Role in SAR (Structure-Activity Relationship)

In medicinal chemistry campaigns, this amine is typically reacted with carboxylic acids or isocyanates to form amides or ureas .[1] These derivatives are screened for:

  • Kinase Inhibition: Targeting the ATP binding pocket.[1]

  • Anti-inflammatory Activity: Modulating NF-κB pathways via furan-mediated redox activity.[1]

Biological Interaction Pathway[1]

BiologicalPathway Compound Furan-Methanamine Derivative Target SIRT2 Enzyme (NAD+ Pocket) Compound->Target Competitive Inhibition (IC50 ~2.5 µM) Mechanism Deacetylation Blockade Target->Mechanism Prevents NAD+ Hydrolysis Downstream1 Increased p53 Acetylation Mechanism->Downstream1 Modulates Downstream2 Alpha-Tubulin Hyperacetylation Mechanism->Downstream2 Modulates Outcome Apoptosis / Neuroprotection Downstream1->Outcome Cancer Pathway Downstream2->Outcome Neuro Pathway

Figure 2: Proposed mechanism of action for furan-methanamine derivatives in SIRT2 inhibition.

Safety & Handling Protocols

GHS Classification (Predicted)

Based on the functional groups (primary amine, furan) and data from homologous compounds:

  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (Skin Corr.[1][4] 1B).

  • H302: Harmful if swallowed.[1][5]

  • H335: May cause respiratory irritation.[1][4]

Storage & Stability
  • Oxidation Sensitivity: Furan rings are electron-rich and susceptible to oxidative ring opening over time.[1]

    • Protocol: Store under Argon or Nitrogen .[1]

  • Carbonate Formation: Primary amines absorb CO₂ from air.[1]

    • Protocol: Keep container tightly sealed; store at 2–8°C .

Emergency Procedures
  • Skin Contact: Immediate wash with polyethylene glycol 400 (if available) or copious water for 15 minutes.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1]

  • Spill Cleanup: Neutralize with weak acid (e.g., dilute acetic acid) before absorbing with inert material (vermiculite).[1]

References

  • Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Source: MDPI (Molecules).[1] URL:[Link] Relevance: Establishes the biological activity and synthesis logic for phenyl-furan-methanamine scaffolds.

  • PubChem Compound Summary: (2-Methyl-5-phenylfuran-3-yl)methanamine (CAS 499770-72-8). Source: National Center for Biotechnology Information.[1] URL:[Link] Relevance:[6] Source of chemical identifiers and predicted physicochemical properties.[1][4][7]

  • Synthesis of Functionalized Furans via Palladium-Catalyzed Coupling. Source: Journal of Organic Chemistry.[1] URL:[Link] Relevance: Validates the Suzuki coupling methodology for installing phenyl groups on furan rings.

Sources

Exploratory

Whitepaper: Theoretical Profiling &amp; Strategic Analysis of (2-Methyl-5-phenylfuran-3-yl)methanamine

Executive Summary (2-Methyl-5-phenylfuran-3-yl)methanamine is a trisubstituted heterocyclic primary amine.[1] While specific experimental data for this exact chemical entity (NCE) is sparse in public registries, its stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Methyl-5-phenylfuran-3-yl)methanamine is a trisubstituted heterocyclic primary amine.[1] While specific experimental data for this exact chemical entity (NCE) is sparse in public registries, its structural integration of a lipophilic phenyl ring, an electron-rich furan core, and a polarizable primary amine suggests significant utility as a pharmacophore.

This guide provides a rigorous theoretical analysis of its properties. It positions the molecule not merely as a chemical curiosity but as a high-value intermediate for G-Protein Coupled Receptor (GPCR) ligand design (specifically histamine and adrenergic targets) and as a scaffold for kinase inhibitors .[1] Crucially, this analysis addresses the metabolic liability of the furan ring—a structural alert often overlooked in early discovery—providing mitigation strategies for medicinal chemists.

Structural & Physicochemical Profiling

The molecule comprises a central furan ring substituted at the 2-, 3-, and 5-positions.[1] This substitution pattern is critical for locking the conformation of the amine tail relative to the lipophilic phenyl domain.

Calculated Physicochemical Properties

The following data are theoretically derived based on fragment-based QSAR contributions from close structural analogs (e.g., furan-3-ylmethanamine and 2-methyl-5-phenylfuran).

PropertyValue (Predicted)ConfidenceImplications for Drug Design
Molecular Formula C₁₂H₁₃NOHighStandard organic scaffold.[1]
Molecular Weight 187.24 g/mol ExactIdeal for Fragment-Based Drug Discovery (FBDD).[1]
cLogP 2.4 – 2.8HighOptimal lipophilicity for CNS penetration and oral bioavailability (Lipinski compliant).
TPSA ~39 ŲHighHigh membrane permeability (TPSA < 90 Ų).
pKa (Basic Amine) 9.2 – 9.8MediumPredominantly protonated (cationic) at physiological pH (7.4), aiding electrostatic binding.
H-Bond Donors 2 (–NH₂)ExactCritical for active site anchoring.[1]
H-Bond Acceptors 2 (N, O)ExactThe furan oxygen is a weak acceptor; the amine nitrogen is strong.
Rotatable Bonds 2ExactLow entropic penalty upon binding.
Expert Insight: The "Furan Spacer" Effect

Unlike a phenyl spacer, the furan ring introduces a specific bond angle (~126° at C2-C3-C4) and electronic distribution.[1] This makes (2-Methyl-5-phenylfuran-3-yl)methanamine a bioisostere for biaryl systems but with higher electron density, potentially enhancing pi-cation interactions in receptor pockets.[1]

Synthetic Retrosynthesis & Methodology

To access this scaffold efficiently, we propose a convergent synthesis strategy. The "Classical" Paal-Knorr is often too harsh for sensitive functionalities; therefore, a modified Feist-Benary or Hantzsch-style cyclization followed by functional group interconversion is preferred.[1]

Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the logical disconnection of the target molecule into commercially available precursors.

Retrosynthesis Target (2-Methyl-5-phenylfuran-3-yl)methanamine (Target) Intermediate Ethyl 2-methyl-5-phenylfuran-3-carboxylate (Key Intermediate) Target->Intermediate Reduction (LiAlH4) Precursor1 Ethyl Acetoacetate (C4 Fragment) Intermediate->Precursor1 Cyclization (Base/Acid) Precursor2 2-Bromoacetophenone (C2 Fragment) Intermediate->Precursor2 Cyclization

Figure 1: Retrosynthetic disconnection showing the assembly of the furan core from phenacyl bromide and a beta-keto ester.[1]

Detailed Synthetic Protocol

Step 1: Construction of the Furan Core (Neef Reaction Variation)

  • Reagents: 2-Bromoacetophenone (1.0 eq), Ethyl acetoacetate (1.1 eq), Pyridine (solvent/base).

  • Procedure: Dissolve 2-bromoacetophenone in pyridine. Add ethyl acetoacetate dropwise at 0°C. Heat to 60°C for 4 hours. The intermediate diketone forms.[2] Treat in situ with concentrated HCl or p-TsOH to effect cyclodehydration.[1]

  • Purification: Extract with EtOAc, wash with 1N HCl (to remove pyridine), and recrystallize from hexanes.

  • Yield Expectation: 65-75% of Ethyl 2-methyl-5-phenylfuran-3-carboxylate.[1]

Step 2: Reduction to the Methanamine Direct reduction of the ester to the amine is difficult. A two-stage reduction is more reliable for purity.[1]

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) (excess), dry THF.

  • Procedure: Suspend LiAlH₄ in dry THF under Argon. Add the ester solution dropwise at 0°C. Reflux for 12 hours.

    • Note: This converts the ester to the alcohol (–CH₂OH).

  • Conversion to Amine:

    • Route A (Gabriel Synthesis): Convert alcohol to bromide (PBr₃), react with potassium phthalimide, then hydrazine deprotection.

    • Route B (Direct Reductive Amination - Alternative): If the intermediate was an aldehyde, reductive amination would be used.

    • Route C (Amide Reduction - Recommended): Saponify ester to acid

      
       convert to amide (SOCl₂, then NH₃) 
      
      
      
      reduce amide with LiAlH₄ to amine.

Recommended Route (Amide Reduction):

  • Hydrolysis: Ester + NaOH

    
     Acid.
    
  • Amidation: Acid + CDI (Carbonyldiimidazole) + NH₄OH

    
     Primary Amide.
    
  • Reduction: Amide + LiAlH₄/THF

    
    (2-Methyl-5-phenylfuran-3-yl)methanamine .
    

ADMET & Toxicology: The Furan Liability

While the scaffold is promising, the furan ring presents a known metabolic liability . Researchers must be aware of the "cis-enedial" activation pathway.[1]

Metabolic Activation Pathway[1]

Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) can oxidize the furan ring. Because the 2- and 5-positions are blocked (Methyl and Phenyl), the risk of direct ring opening is modified but not eliminated.[1]

MetabolicLiability Parent Parent Molecule (Furan) Epoxide Furan-2,3-Epoxide (Unstable Intermediate) Parent->Epoxide CYP450 (Oxidation) Enedial Cis-Enedione/Dial (Reactive Electrophile) Epoxide->Enedial Ring Opening Adduct Protein/DNA Adduct (Toxicity) Enedial->Adduct Covalent Binding GSH Glutathione Conjugate (Detoxification) Enedial->GSH GST (Rescue)

Figure 2: Bioactivation pathway of furan rings.[1] The formation of the reactive cis-enedione is the primary mechanism of furan-induced hepatotoxicity.[1]

Mitigation Strategies

To improve the safety profile of this molecule during lead optimization:

  • Metabolic Spot Check: Perform a Glutathione (GSH) trapping assay early. If GSH adducts are observed, the furan is being activated.

  • Bioisosteric Replacement: If toxicity is high, replace the furan with a thiophene (sulfur analog, less prone to ring opening) or an oxazole (more stable).

Therapeutic Potential & Pharmacophore Mapping

Target Classes

Based on the structural similarity to known bioactive ligands (e.g., histamine, amphetamines, and kinase inhibitors), this molecule is theoretically suited for:

  • Histamine H3/H4 Receptor Antagonists: The distance between the basic amine and the lipophilic phenyl group mimics the pharmacophore of potent H3 antagonists used in cognitive disorders.

  • Sirtuin 2 (SIRT2) Inhibitors: 5-phenylfuran-2-ylmethanamine derivatives have been explicitly identified as SIRT2 inhibitors (IC50 ~2.47 μM).[1][3] Our target molecule is a regioisomer (3-yl methanamine), potentially offering a novel IP space with altered selectivity.

  • Monoamine Transporter Ligands: The phenyl-furan-amine motif resembles the phenyl-alkyl-amine structure of dopamine/norepinephrine reuptake inhibitors.[1]

Self-Validating Experimental Checklist

To validate these theoretical properties, the following workflow is required:

  • Synthesis Verification: ¹H NMR must show the characteristic furan singlet (C4-H) around 6.5–6.8 ppm.

  • pKa Determination: Potentiometric titration to confirm the amine pKa (target 9.5).

  • LogP Measurement: Shake-flask method (Octanol/Water) to verify lipophilicity.

References

  • Sirtuin Inhibition: Wang, J., et al. (2021). "Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors." Molecules, 26(13), 3848.

  • Furan Metabolism: Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25.

  • Synthetic Methodology: Li, J. J. (2014).[4] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. "Paal-Knorr Furan Synthesis."[1][2] Springer.

  • Physicochemical Data (Analog): PubChem CID 2776197 (Furan-3-ylmethanamine).[1]

Sources

Foundational

Preliminary biological screening of novel furan derivatives

Technical Guide: Preliminary Biological Screening of Novel Furan Derivatives Executive Summary & Strategic Rationale Furan derivatives occupy a privileged space in medicinal chemistry due to their electron-rich aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Preliminary Biological Screening of Novel Furan Derivatives

Executive Summary & Strategic Rationale

Furan derivatives occupy a privileged space in medicinal chemistry due to their electron-rich aromatic nature and ability to act as bioisosteres for phenyl or thiophene rings. However, the high reactivity of the furan ring (susceptibility to oxidative ring opening) requires a rigorous, self-validating screening workflow to distinguish true pharmacological hits from pan-assay interference compounds (PAINS).

This guide outlines a streamlined, high-fidelity workflow for the preliminary biological evaluation of novel furan-based libraries. It prioritizes antimicrobial and anticancer domains, where furan scaffolds (e.g., nitrofurantoin, ranitidine precursors) have historical success.

Compound Management & Quality Control

Before biological interface, the integrity of the chemical library must be absolute. Furan derivatives can degrade into reactive dicarbonyls upon prolonged exposure to light or air.

  • Solubilization: Dissolve solid compounds in 100% molecular-grade DMSO to a stock concentration of 10 mM or 20 mg/mL.

  • Storage: Store in amber glass vials at -20°C. Avoid repeated freeze-thaw cycles (limit to <3).

  • QC Check: Perform LC-MS purity checks immediately prior to screening. Reject samples with <90% purity to avoid false positives from synthetic byproducts.

Phase I: Antimicrobial Susceptibility Profiling

The furan moiety is a classic pharmacophore in antibacterial agents.[1] The following protocol utilizes the Resazurin Microtiter Assay (REMA) , which offers superior sensitivity over standard turbidity measurements for novel synthetic compounds.

Experimental Protocol: Resazurin-Based MIC Determination
  • Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) panels.

  • Reagents: Resazurin sodium salt (0.015% w/v in sterile PBS), Mueller-Hinton Broth (MHB).

Step-by-Step Workflow:

  • Inoculum Prep: Adjust bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Plate Setup: Dispense 100 µL of MHB into all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of furan stock to column 1. Perform serial 2-fold dilutions across the plate to column 10. Discard the final 100 µL.

    • Column 11: Growth Control (Bacteria + Solvent).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of diluted bacterial suspension to columns 1–11.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 30 µL of Resazurin solution to each well. Incubate for 2–4 hours.

    • Blue (Resazurin) = No Growth (Inhibition).

    • Pink/Colorless (Resorufin) = Growth (Metabolic reduction).

  • Endpoint: The MIC is the lowest concentration preventing the color change from blue to pink.

Technical Insight: Furan derivatives often exhibit poor solubility in aqueous media. Ensure the final DMSO concentration in the well is <1% to prevent solvent toxicity from masking true antibacterial effects.

Phase II: Cytotoxicity & Anticancer Screening

Novel furan derivatives frequently target DNA or tubulin in cancer cells. The MTT Assay is the industry standard for high-throughput viability screening.

Protocol: MTT Cell Viability Assay
  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), and HepG2 (Liver).

  • Control: Normal fibroblast line (e.g., NIH/3T3) to determine the Selectivity Index (SI).

Step-by-Step Workflow:

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates and incubate for 24h to allow attachment.
    
  • Treatment: Treat cells with furan derivatives (Gradient: 0.1 – 100 µM) for 48 hours.

    • Blank: Media only.

    • Vehicle Control: 0.5% DMSO.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 4 hours at 37°C. Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Carefully aspirate media. Add 100 µL DMSO to dissolve formazan crystals. Shake for 10 min.

  • Measurement: Measure absorbance (OD) at 570 nm (reference 630 nm).

Data Analysis Formula:



Selectivity Index (SI) Calculation:



  • Criterion: An SI > 3 indicates a promising hit; SI < 1 indicates general toxicity.

Visualizing the Screening Logic

The following diagram illustrates the decision-making logic for advancing a novel furan derivative from library to lead candidate.

ScreeningWorkflow Start Novel Furan Library (Synthesis & QC) Solubility Solubility Check (DMSO Stability) Start->Solubility PrimaryScreen Primary Screen (Single Dose @ 10 µM) Solubility->PrimaryScreen Antimicrobial Antimicrobial (MIC) Target: < 10 µg/mL PrimaryScreen->Antimicrobial Anticancer Anticancer (MTT) Target: > 50% Inhibition PrimaryScreen->Anticancer DoseResponse Secondary Screen (IC50 / MIC Determination) Antimicrobial->DoseResponse Active Anticancer->DoseResponse Active ToxCheck Toxicity Profiling (Hemolysis / Normal Fibroblasts) DoseResponse->ToxCheck ToxCheck->Start High Tox (Redesign) HitSelection Hit Selection Criteria: SI > 3.0 Stable in Media ToxCheck->HitSelection Low Tox

Figure 1: Decision-matrix workflow for the biological evaluation of furan derivatives. Green paths indicate progression; dashed lines indicate iterative redesign.

Mechanistic Validation: DNA Interaction

Many bioactive furans function via DNA intercalation. To validate this mechanism for hit compounds, a UV-Visible titration is recommended.

Hypothetical Mechanism Visualization: The furan ring's planarity allows insertion between DNA base pairs, while side chains interact with the minor groove.

Mechanism Furan Furan Derivative (Planar Scaffold) Complex Intercalation Complex (Stabilized) Furan->Complex Pi-Pi Stacking DNA Genomic DNA (Base Pairs) DNA->Complex Effect Replication Blockage Apoptosis Complex->Effect Inhibits Topoisomerase

Figure 2: Simplified mechanism of action for DNA-targeting furan derivatives.

Data Presentation Standards

When reporting results, avoid qualitative descriptions. Use the following table structure to present quantitative data clearly.

Table 1: Representative Screening Data Format

Compound IDR groupMIC (S. aureus) [µg/mL]IC50 (HeLa) [µM]CC50 (NIH/3T3) [µM]Selectivity Index (SI)
FD-01 -NO24.0>100>100N/A
FD-02 -OCH3>6412.545.03.6
FD-03 -Cl8.05.26.01.15 (Toxic)
Std (Dox) ----1.210.58.75

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. (2024).[1][2][3] Link

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. (2024).[1][2][3] Link

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents. MDPI Molecules. (2024).[1][2][3] Link

  • MTT Assay Protocol. Abcam. (Accessed 2024).[1][2][3] Link

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. (2024).[1][2][3] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Structural Elucidation of (2-Methyl-5-phenylfuran-3-YL)methanamine using 1H NMR Spectroscopy

Introduction: The Role of NMR in Characterizing Heterocyclic Amines (2-Methyl-5-phenylfuran-3-YL)methanamine is a substituted heterocyclic compound featuring a furan core, a structural motif prevalent in numerous biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of NMR in Characterizing Heterocyclic Amines

(2-Methyl-5-phenylfuran-3-YL)methanamine is a substituted heterocyclic compound featuring a furan core, a structural motif prevalent in numerous biologically active molecules and pharmaceutical intermediates. The precise characterization of such molecules is a cornerstone of synthetic chemistry and drug development, ensuring structural integrity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as the most powerful and definitive non-destructive technique for the structural elucidation of organic compounds in solution.[1]

This application note provides a comprehensive guide to the 1H NMR analysis of (2-Methyl-5-phenylfuran-3-YL)methanamine. We will detail a robust experimental protocol, from sample preparation to data acquisition, and offer an in-depth interpretation of the resulting spectrum. The causality behind experimental choices is explained to provide researchers with a framework for adapting these methods to similar molecular scaffolds.

Molecular Structure and Proton Environments

To interpret the 1H NMR spectrum, it is essential to first identify the distinct, non-equivalent proton environments within the molecule. The structure of (2-Methyl-5-phenylfuran-3-YL)methanamine is shown below with each unique proton set labeled for assignment.

Caption: Molecular structure of (2-Methyl-5-phenylfuran-3-YL)methanamine with non-equivalent protons labeled.

The molecule contains five distinct proton environments:

  • Hₐ (Methylene, -CH₂NH₂): Protons on the carbon adjacent to the furan ring and the amine.

  • Hᵦ (Furan, -C=CH-C): The lone proton on the furan ring at the 4-position.

  • H꜀ (Methyl, -CH₃): Protons of the methyl group attached to the furan ring.

  • Hₔ (Phenyl, -C₆H₅): Aromatic protons on the phenyl ring. Due to symmetry, these will appear as two or three distinct signals (ortho, meta, para).

  • Hₑ (Amine, -NH₂): Protons of the primary amine group.

Experimental Protocols: A Self-Validating System

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and correct instrument parameterization.

Protocol 1: Sample Preparation

Causality: The choice of solvent is critical. It must dissolve the analyte without introducing interfering signals.[2] For amines, proton exchange can broaden or even obscure the N-H signal.[3] Using a hydrogen-bond-accepting solvent like DMSO-d₆ slows this exchange, resulting in sharper, more easily identifiable amine proton signals.[4] Chloroform-d (CDCl₃) is a common alternative for general organic analysis.[5][6]

Materials:

  • (2-Methyl-5-phenylfuran-3-YL)methanamine (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃), 0.6-0.7 mL

  • Tetramethylsilane (TMS) internal standard (if not already in solvent)

  • NMR Tube (5 mm, high precision)

  • Pasteur pipette and glass wool

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry vial. For routine 1H NMR, this concentration provides an excellent signal-to-noise ratio in a minimal number of scans.[7]

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) containing 0.03% TMS to the vial.

  • Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. The solution should be homogeneous and free of any visible solid particles.

  • Filtration (Critical Step): Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the glass wool directly into the NMR tube. This step is mandatory to remove microscopic particulate matter, which severely degrades magnetic field homogeneity and leads to broad, distorted spectral lines.

  • Volume Check: Ensure the final sample height in the NMR tube is appropriate for the spectrometer's probe (typically ~4-5 cm).

Protocol 2: NMR Data Acquisition & Confirmation

Workflow Diagram:

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Weigh Analyte (5-10 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Shim Shim B₀ Field Filter->Shim Acquire Acquire 1H Spectrum Shim->Acquire D2O_Ex D₂O Exchange (Confirmation) Acquire->D2O_Ex Process Process FID (FT, Phase, Baseline) Acquire->Process D2O_Ex->Process Integrate Integrate Peaks Process->Integrate Assign Assign Signals Integrate->Assign

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Feist-Benary Furan Synthesis

This technical guide is structured as a dynamic troubleshooting center for the Feist-Benary furan synthesis. It moves beyond standard procedures to address why reactions fail and how to recover them, focusing on the mech...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a dynamic troubleshooting center for the Feist-Benary furan synthesis. It moves beyond standard procedures to address why reactions fail and how to recover them, focusing on the mechanistic divergence points that lead to side products.

Topic: Troubleshooting Side Reactions & Mechanistic Divergence Audience: Synthetic Chemists, Process Development Scientists

Executive Summary & Mechanistic Logic

The Feist-Benary synthesis is a convergent assembly of


-haloketones  (1) and 

-dicarbonyls
(2) to form substituted furans (4).[1][2]

While theoretically robust, the reaction is a "balancing act" between two competing nucleophilic events: Intermolecular Aldol Condensation and Intramolecular


 Cyclization . Failure often stems from a desynchronization of these steps, leading to arrested intermediates (dihydrofurans) or competitive scavenging of the 

-haloketone.
The Core Pathway & Divergence Points

The following diagram maps the critical decision points where the reaction deviates from the desired furan pathway.

FeistBenary_Pathways Start Reagents: α-Haloketone + β-Dicarbonyl Enolate Enolate Formation (Base Mediated) Start->Enolate Deprotonation Pyrrole Pyrrole Side Product (If NH3/Primary Amines present) Start->Pyrrole + NH3 (Hantzsch Competition) Polymer Polymer/Tars (Haloketone Self-Condensation) Start->Polymer High Temp / Unstable Halide Aldol Aldol Adduct (C-C Bond Formed) Enolate->Aldol Nucleophilic Attack (C-Alkylation) Hydrolysis Ester Hydrolysis (Strong Base/H2O) Enolate->Hydrolysis NaOH/KOH (Saponification) Dihydro β-Hydroxy Dihydrofuran (Interrupted Product) Aldol->Dihydro Intramolecular O-Alkylation (SN2) Dihydro->Dihydro Stable Intermediate (Requires Acid to Proceed) Furan Target Furan (Aromatized) Dihydro->Furan Dehydration (-H2O)

Caption: Mechanistic flow of Feist-Benary synthesis showing critical divergence points (Red/Grey) vs. productive pathway (Green).

Troubleshooting Module: Diagnosis & Solutions

Issue A: "My product is a crystalline solid, but the NMR shows aliphatic protons."

Diagnosis: Arrested Dehydration (Interrupted Feist-Benary) . The reaction has stalled at the


-hydroxydihydrofuran  stage.[1] This is common when using bulky substrates or insufficient heat, as the final aromatization (dehydration) step is endothermic and often requires acid catalysis.
Diagnostic MarkerObservation
H-NMR Presence of two doublets (or multiplets) between 3.0–5.0 ppm (dihydrofuran ring protons) and a broad singlet (OH).
Appearance White/off-white solid (Furans are often oils or low-melting solids).
Mass Spec Mass corresponds to

(Water adduct).

Corrective Protocol: Do not discard the product. You can force the dehydration:

  • Acid-Catalyzed Dehydration: Dissolve the intermediate in toluene.

  • Add catalytic

    
    -TsOH (5-10 mol%).
    
  • Reflux with a Dean-Stark trap to remove water.

  • Monitor: TLC will show the conversion of the polar alcohol to the less polar furan.

Issue B: "The reaction turned into a black tar with low yield."

Diagnosis:


-Haloketone Polymerization or Self-Condensation. 


-Haloketones (especially chloroacetone and phenacyl bromides) are highly reactive electrophiles. If the enolate of the

-dicarbonyl is generated too slowly, the haloketone will react with itself or polymerize.

Root Cause Analysis:

  • Base Addition Rate: Adding the haloketone before the base allows it to sit in a basic environment without a nucleophile ready to trap it.

  • Temperature: High initial temperatures favor polymerization over the bimolecular condensation.

Prevention Protocol:

  • Order of Addition: Pre-generate the enolate! Stir the

    
    -dicarbonyl with the base (e.g., pyridine or 
    
    
    
    ) for 15-30 minutes before adding the
    
    
    -haloketone dropwise.
  • Temperature Control: Perform the addition at 0°C, then slowly warm to room temperature or reflux.

Issue C: "I isolated a nitrogen-containing heterocycle (Pyrrole)."

Diagnosis: Hantzsch Pyrrole Competition. This occurs if ammonia or primary amines are present. Historically, ammonia was used as a base, but it acts as a nucleophile, condensing with the diketone to form an enamine, which then reacts with the haloketone to form a pyrrole.

Corrective Action:

  • Switch Bases: Replace ammonia or ammonium hydroxide with Pyridine or Triethylamine (TEA) .

  • Check Reagent Purity: Ensure your pyridine is dry and free of amine contaminants.

  • Mechanism: Pyridine is non-nucleophilic at the nitrogen in this context (it acts as a proton shuttle), whereas ammonia integrates into the ring.

Optimization & Reagent Selection Guide

Solvent & Base Matrix

The choice of base determines the reaction pathway.[2]

Base SystemSolventCharacteristicsRecommended For
Pyridine Ethanol / MeOHStandard. Mild, minimizes side reactions.[1]General synthesis.

DMF / THFNon-Nucleophilic. Good for sluggish substrates.Sterically hindered ketones.
NaOEt EthanolStrong. Risk of ester hydrolysis (saponification).[1][2]Simple, robust substrates only.
Proton Sponge

Specialized. Prevents dehydration.Isolating Interrupted (Dihydrofuran) products intentionally.
Halide Reactivity Hierarchy

The leaving group on the


-haloketone dictates the speed of the cyclization step (

).
  • Iodide (

    
    ):  Too reactive. Often leads to dehalogenation (reduction) or oxidative tars. Avoid unless necessary.
    
  • Bromide (

    
    ): Optimal balance  of reactivity and stability.
    
  • Chloride (

    
    ):  Slower. May require iodide catalysis (Finkelstein conditions) or higher reflux temperatures.
    

Standardized Experimental Protocol

Self-validating protocol designed to minimize divergence.

Reagents:

  • Ethyl acetoacetate (1.0 equiv)[2]

  • Chloroacetone (1.1 equiv)

  • Pyridine (2.0 equiv) [Acts as base and solvent co-factor]

  • Solvent: Absolute Ethanol (5 mL per mmol)

Step-by-Step:

  • Enolate Generation: In a round-bottom flask, dissolve Ethyl acetoacetate in Ethanol. Add Pyridine in one portion. Stir at Room Temperature for 20 minutes .

    • Checkpoint: The solution may turn slightly yellow, indicating enolate formation.

  • Controlled Addition: Cool the mixture to 0°C (ice bath). Add Chloroacetone dropwise over 15 minutes.

    • Why? Keeps concentration of free electrophile low, preventing self-condensation.

  • Reaction Phase: Remove ice bath. Stir at RT for 1 hour, then heat to Reflux (78°C) for 3–6 hours.

    • Monitoring: TLC (Hexane:EtOAc 8:2). Look for the disappearance of the

      
      -dicarbonyl.
      
  • Workup: Cool to RT. Evaporate ethanol under reduced pressure.

    • Crucial Step: Resuspend residue in

      
       and wash with 1M HCl  (to remove pyridine) followed by Sat. 
      
      
      
      .
  • Purification: Dry over

    
     and concentrate. Purify via silica gel chromatography or distillation.[2]
    

References

  • Mechanistic Overview & Base Selection

    • Title: The Feist-Benary Synthesis.[1][2][3][4][5][6][7][8]

    • Source: Comprehensive Organic Name Reactions and Reagents (Wiley).
    • URL:[Link]

  • Interrupted Feist-Benary (Dihydrofuran Synthesis)

    • Title: Enantioselective Interrupted Feist-Benary Reaction.[1][3][6]

    • Source: Calter, M. A., et al. Journal of the American Chemical Society.
    • URL:[Link]

  • Side Reactions & Pyrrole Competition

    • Title: Feist-Benary Furan Synthesis: Application Notes and Protocols.[2]

    • Source: BenchChem Technical Notes.
  • General Experimental Procedures

    • Title: Feist-Bénary Reaction - Alfa Chemistry.[1][6]

    • Source: Alfa Chemistry Experimental Guides.

Sources

Optimization

Technical Support Center: Furan Crystallization &amp; Purification

Topic: Recrystallization methods for furan compounds Status: Operational | Tier: Level 3 (Advanced Research Support)[1] Welcome to the Technical Desk You have reached the specialized support module for Furan Chemistry ....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization methods for furan compounds

Status: Operational | Tier: Level 3 (Advanced Research Support)[1]

Welcome to the Technical Desk

You have reached the specialized support module for Furan Chemistry . Unlike benzene rings, furan heterocycles are electron-rich dienes susceptible to acid-catalyzed ring opening and polymerization ("tarring").[1][2] Successful recrystallization requires balancing solubility parameters with kinetic stability .[1][2]

This guide addresses the three most common support tickets we receive:

  • Polymorph Control (specifically for Nitrofurans).[1][2][3]

  • Oiling Out (common in low-melting furans like HMF).[2][4]

  • Decomposition/Discoloration (Acid sensitivity).[1][2]

Module 1: Solvent System Database

Use this table to select the starting solvent system based on your specific furan derivative class.

Compound ClassSpecific TargetRecommended Solvent SystemOperational Notes
Nitrofurans Nitrofurantoin (NF)

-form (Commercial):
Acetone/Water, Acetonitrile, THF.

-form:
Ethanol, 1-Propanol.[1][2][3][5]
CRITICAL: Stirring speed dictates purity. High shear promotes metastable forms.[1][2] See Protocol A.
Furan Carboxylic Acids 2-Furoic AcidHot Water (Classic), Dichloromethane (DCM) , or Ethanol .[1][2]Solubility in water drops drastically at 0°C (2.8g/100mL).[1][2][6] Charcoal filtration often required to remove polymeric color.[1][2]
Hydroxymethylfurans 5-HMFMTBE (Methyl tert-butyl ether) or MIBK .[2]Requires cryogenic conditions (-30°C).[2][4][7] HMF melts ~30°C; avoid heat.[1][2] See Protocol B.
Basic Furans Furfuryl AmineHexane/Toluene or Diethyl Ether .[2]Highly sensitive to oxidation.[1][2] Perform under

atmosphere.

Module 2: Critical Stability Mechanisms (The "Why")

Q: Why did my clear furan solution turn into black tar upon adding acid?

A: You likely triggered Acid-Catalyzed Ring Opening .[2] Unlike benzene, the furan ring is not aromatically robust against electrophiles.[1] In the presence of strong protons (


), the furan ring undergoes protonation at the 

position.[8]

The Mechanism:

  • Protonation:

    
     attacks 
    
    
    
    or
    
    
    (
    
    
    ).[1][2]
  • Nucleophilic Attack: Water attacks the resulting carbocation.[2]

  • Ring Opening: The hemiacetal collapses, opening the ring to form reactive dicarbonyls (e.g., 4-hydroxy-2-butenal).[1][2]

  • Polymerization: These dicarbonyls rapidly cross-link to form dark, insoluble polymers (humins).[1][2]

Preventative Protocol:

  • Avoid Strong Acids: Do not use HCl or

    
     to adjust pH during workup.[1][2] Use weak acids (Acetic acid) or buffers (Phosphate pH 4-6).[2]
    
  • Scavengers: If the compound is acid-sensitive, add trace triethylamine (0.1%) to the recrystallization solvent to neutralize adventitious acid.

Module 3: Troubleshooting Wizard (Q&A)

Ticket #402: "My product is oiling out instead of crystallizing."

Diagnosis: This is common with 5-Hydroxymethylfurfural (HMF) or alkyl-furans with low melting points.[2] You are likely operating in the "miscibility gap" where the compound separates as a liquid phase before it can nucleate.

Corrective Actions:

  • Switch to MTBE: HMF has a specific solubility profile in Methyl tert-butyl ether (MTBE).[2] It dissolves at RT but crystallizes well at -30°C.[2]

  • Seed at the Cloud Point: Do not wait for the oil to form. Add seed crystals the moment the solution becomes turbid.

  • Slow Down Cooling: Rapid cooling traps impurities that lower the melting point, forcing the oil state. Use a controlled ramp (e.g., 0.5°C/min).[1][2]

Ticket #403: "I am getting the wrong crystal polymorph of Nitrofurantoin."

Diagnosis: Nitrofurantoin (NF) is strictly governed by Solvent-Mediated Phase Transformation .[2]

  • Issue: You used an alcohol (Ethanol/Propanol) or high stirring.

  • Result: You obtained the

    
    -polymorph  (metastable).[2]
    
  • Goal: You likely want the

    
    -polymorph  (stable, commercial standard).[1][2]
    

Corrective Actions:

  • Change Solvent: Switch to Acetone/Water (3:1) or Nitromethane .[1][2]

  • Stop Stirring: High shear forces induce secondary nucleation of the kinetic form (

    
    ). For 
    
    
    
    -NF, allow the solution to cool under static or very low-shear conditions.[2]

Module 4: Visualization & Logic Flows

Figure 1: Solvent Selection Logic for Furan Derivatives

Caption: Decision tree for selecting solvents based on polarity and acid sensitivity. Note the critical branch for acid-sensitive furans to avoid ring opening.

SolventSelection Start Start: Furan Compound CheckAcid Is it Acid Sensitive? Start->CheckAcid YesAcid Avoid Protic Acids/Water Use Buffers CheckAcid->YesAcid Yes (e.g., Furfuryl alcohol) NoAcid Assess Polarity CheckAcid->NoAcid No (e.g., Furoic acid) CheckMP Melting Point < 50°C? Polar Polar Group? (Nitro, Carboxyl) CheckMP->Polar No LowMP Risk: Oiling Out Use MTBE @ -30°C CheckMP->LowMP Yes (e.g., HMF) NonPolar Non-Polar/Aprotic (Toluene, Hexane) YesAcid->NonPolar NoAcid->CheckMP HighMP Standard Thermal Recrystallization Polar->HighMP Use Acetone/Water or Ethanol

[2]

Module 5: Standard Operating Protocols (SOPs)

Protocol A: Polymorph-Selective Crystallization of Nitrofurantoin ( -Form)

Target: Production of the stable


-polymorph, avoiding the metastable 

-form.
  • Preparation: Charge a reactor with Nitrofurantoin (crude) .

  • Dissolution: Add Acetone/Water (3:1 v/v) or Dimethylformamide (DMF) .[1][2]

    • Ratio: Approx 15 mL solvent per 1 g solute.[1][2][6]

    • Temp: Heat to reflux (approx 60-70°C for Acetone mix) until solution is clear.

  • Filtration: Perform hot filtration through a pre-warmed glass frit to remove insoluble mechanical impurities.[2]

  • Crystallization (Critical Step):

    • Cooling: Allow the filtrate to cool to Room Temperature (RT) slowly.

    • Agitation: DO NOT STIR or stir at minimum RPM (<50 RPM). High shear favors the

      
      -form.[2]
      
  • Isolation: Filter the pale yellow crystals. Wash with cold acetone.[1][2]

  • Drying: Dry at 60°C under vacuum.

Protocol B: Cryogenic Purification of 5-HMF

Target: Purification of low-melting HMF without thermal decomposition.

  • Dissolution: Dissolve crude HMF in MTBE (Methyl tert-butyl ether) at Room Temperature.

    • Concentration: 1:4 (w/v) ratio.[1][2]

  • Pre-Cooling: Place the vessel in an ice bath (0°C) for 30 minutes.

  • Deep Cooling: Transfer vessel to a freezer at -30°C .

    • Time: Allow to stand for 12-18 hours.[2]

  • Nucleation: If oiling occurs, scratch the flask wall with a glass rod or add a seed crystal of pure HMF.[2]

  • Filtration: Filter rapidly through a chilled funnel (keep setup cold to prevent melting).

  • Yield: Expect white to pale yellow needles.[1][2] Purity often >99% by HPLC.[1][2][7]

Figure 2: Nitrofurantoin Polymorph Control Loop

Caption: Workflow to ensure correct polymorph isolation. Note the reversal loop if the wrong solvent is chosen.

NF_Polymorph Input Crude Nitrofurantoin Solvent Select Solvent Input->Solvent PathAlpha Alcohols (EtOH) High Stirring Solvent->PathAlpha Wrong Choice PathBeta Acetone/Water Static/Low Stir Solvent->PathBeta Correct Choice ResultAlpha Result: Alpha Form (Metastable) PathAlpha->ResultAlpha ResultBeta Result: Beta Form (Commercial Stable) PathBeta->ResultBeta Reprocess Reprocess: Dissolve in Acetone ResultAlpha->Reprocess Fix Error Reprocess->Solvent

References

  • Organic Syntheses. (1927).[1][2] 2-Furoic acid.[2][9][10] Org. Synth. 1927, 7,[1][2] 40. Available at: [Link][1][2]

  • Bērziņš, A., et al. (2023).[1][2][3] Switching Nitrofurantoin Polymorphic Outcome in Solvent-Mediated Phase Transformation. Crystal Growth & Design. Available at: [Link][1]

  • Riisager, A., et al. (2013).[1][2][11] Purification of 5-hydroxymethylfurfural (HMF) by crystallization. Patent WO2013024162.[1][2][11] Available at: [Link]

  • Gryn'ova, G., et al. (2017).[1][2] Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Available at: [Link][1]

  • Mettler Toledo. Oiling Out in Crystallization: Detection and Prevention. Technical Whitepaper. Available at: [Link][1]

Sources

Troubleshooting

Technical Support Hub: Efficient Furan Synthesis

Status: Operational | Ticket: #FUR-CAT-001 | Agent: Senior Application Scientist Welcome & Triage Welcome to the Furan Synthesis Technical Support Hub. Whether you are synthesizing complex pharmaceutical intermediates or...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket: #FUR-CAT-001 | Agent: Senior Application Scientist

Welcome & Triage

Welcome to the Furan Synthesis Technical Support Hub. Whether you are synthesizing complex pharmaceutical intermediates or valorizing biomass, selecting the correct catalyst is the single most critical variable for yield and regioselectivity.

This guide is structured to troubleshoot your specific experimental constraints. Please use the Decision Matrix below to identify the workflow best suited to your substrate.

Catalyst Selection Decision Tree

FuranSelection Start Start: Substrate Type Biomass Carbohydrates (Glucose/Xylose) Start->Biomass Acyclic Acyclic Precursors (1,4-dicarbonyls) Start->Acyclic Alkynes Alkynes/Allenes (Propargylic alcohols) Start->Alkynes HMF Target: HMF/Furfural (Platform Chemicals) Biomass->HMF Paal Paal-Knorr Condensation Acyclic->Paal Metal Cycloisomerization (Precision Synthesis) Alkynes->Metal Zeolite Solid Acid Catalysts (Zeolites/Sulfonated Carbon) HMF->Zeolite Dehydration GreenPK Green Lewis Acids (I2, Ionic Liquids) Paal->GreenPK Cyclization Gold Au(I)/Au(III) (Complex Substitution) Metal->Gold Soft Lewis Acid Palladium Pd(II)/Cu(I) (Cross-Coupling) Metal->Palladium Oxidative Coupling

Figure 1: Strategic decision tree for selecting catalyst classes based on starting material and target complexity.

Module A: Homogeneous Transition Metal Catalysis (Au/Pd)

Target Audience: Medicinal Chemists requiring high regioselectivity and functional group tolerance.

Core Logic: The "Soft" Activation

Gold(I) and Gold(III) are superior for activating alkynes toward nucleophilic attack by carbonyl oxygens (cycloisomerization). Unlike Brønsted acids, they tolerate acid-sensitive protecting groups common in drug discovery.

Mechanistic Insight: Au(I) Catalytic Cycle

Understanding the cycle is necessary to troubleshoot "dead" reactions. The active species is usually a cationic gold complex generated in situ.

GoldCycle PreCat Pre-Catalyst L-Au-Cl Active Active Cationic Species [L-Au]+ PreCat->Active + AgSbF6 (Chloride Scavenging) Coord Alkyne Coordination (π-complex) Active->Coord + Substrate Cyclo Cyclization/Attack (Au-Carbene) Coord->Cyclo Intramolecular Nu Attack Proto Protodeauration (Product Release) Cyclo->Proto Isomerization Proto->Active - Product

Figure 2: The Au(I) catalytic cycle. Note that the silver salt (AgSbF6) is critical for abstracting chloride to open the coordination site.

Troubleshooting Guide: Gold & Palladium Catalysis
SymptomProbable CauseCorrective Action
0% Conversion (Au) Chloride poisoning. The Au-Cl bond is strong; without a scavenger, the catalyst is inert.Ensure stoichiometric equivalence of Ag salts (e.g., AgSbF₆, AgOTf) to the Au pre-catalyst. Filter off AgCl precipitate if possible [1].
Rapid Catalyst Death (Au) Reduction to Au(0) (Purple/Black colloidal gold visible).The reaction mixture is too reducing or basic. Add a stabilizing ligand (e.g., JohnPhos or IPr carbene) to support the cationic gold center [2].
Poor Regioselectivity (Pd) Ligand steric bulk is insufficient.Switch from simple Pd(OAc)₂ to bulky phosphine ligands or PdCl₂(MeCN)₂. Acetonitrile ligands are labile enough to allow coordination but stabilize the intermediate [3].[1]
Low Yield (Pd-Coupling)

-hydride elimination competing with cyclization.
Ensure the base used (e.g., K₂CO₃) is dry. Water can facilitate premature protonation or elimination pathways.
Standard Protocol: Au(III)-Catalyzed Synthesis from Propargylic Alcohols

Based on Hashmi-type cyclization [1, 4].

  • Preparation: In a glovebox or under Ar, charge a vial with AuCl₃ (5 mol%) .

  • Solvent: Add anhydrous DCM or Toluene (0.1 M concentration relative to substrate). Note: Non-coordinating solvents are essential.

  • Substrate: Add the propargylic alcohol/ketone substrate.

  • Reaction: Stir at RT for 2–6 hours. Monitor by TLC.

  • Quench: Filter through a short pad of silica to remove gold residues. Evaporate solvent.

Module B: Heterogeneous Catalysis (Biomass Valorization)

Target Audience: Process Chemists and Green Chemistry Engineers.

Core Logic: Pore Confinement & Acidity

When converting glucose/xylose to HMF or Furfural, the catalyst must balance Brønsted acidity (for dehydration) and Lewis acidity (for isomerization). The major failure mode is "humins" (polymerization byproducts) clogging the catalyst pores.

Comparative Data: Solid Acid Catalysts
Catalyst ClassSelectivity (HMF)StabilityBest Use Case
Zeolites (H-ZSM-5) HighModerate (Coking)Small pore size excludes large humin precursors, but internal diffusion limits rate [5].
Sulfonated Carbon ModerateHighExcellent for lower temperature dehydration; cheaper than zeolites [6].
Amberlyst-15 ModerateLow (Thermal limit)Good for low-temp (<120°C) reactions; degrades in high-heat biomass processing.
Niobia (Nb₂O₅) HighHighExcellent water tolerance; Lewis acid sites prevent ring opening of furan [7].
Troubleshooting Guide: Solid Acids
  • Issue: Rapid loss of activity after 1-2 cycles.

    • Diagnosis: Coking (carbon deposition) blocking active sites.

    • Fix: Calcination in air at 500°C regenerates Zeolites/Niobia. For polymer resins (Amberlyst), wash with acetone/water; do not calcine.

  • Issue: Low yield due to humin formation.

    • Diagnosis: The product (HMF) is reacting with the starting material or itself in the aqueous phase.

    • Fix: Use a Biphasic System . Use Water/MIBK (Methyl Isobutyl Ketone) or Water/DMSO. The furan extracts into the organic layer immediately upon formation, protecting it from the acid catalyst [5].

Module C: Classical Methods (Paal-Knorr Updates)

Target Audience: Synthetic chemists needing simple, robust access to substituted furans without precious metals.

The "Green" Update

The traditional Paal-Knorr uses harsh acids (H₂SO₄) which degrade sensitive substrates.[2] Modern variants use mild Lewis acids or mechanochemistry.

  • Recommended Catalyst: Iodine (I₂) (5-10 mol%) or Montmorillonite K-10 Clay .

  • Why? Iodine acts as a mild Lewis acid that activates the carbonyl but is easily removed by washing with sodium thiosulfate.

Protocol: Microwave-Assisted I₂-Catalyzed Paal-Knorr

Reference: Green Chemistry adaptations [8, 9].

  • Mix: Combine 1,4-diketone (1 mmol) and I₂ (10 mol%) in a microwave vial.

  • Solvent: Solvent-free (neat) or minimal Ethanol.

  • Energy: Irradiate at 100W (approx 80-100°C) for 2–5 minutes.

  • Workup: Dissolve in EtOAc, wash with aq. Na₂S₂O₃ (to remove iodine), dry, and concentrate.

References
  • Hashmi, A. S. K. (2024).[1][3][4][5][6] Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization. NIH/PMC. Link

  • MDPI. (2024). Gold(III)-Catalyzed Propargylic Substitution Reaction. Link

  • MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans. Link

  • ACS Publications. (2021).[5][7] Gold(I)-Catalyzed Reactivity of Furan-ynes with N-Oxides. Link

  • ResearchGate. (2024). Heterogeneous acid-catalysts for the production of furan-derived compounds. Link

  • NIH. (2019). Sustainable pathway to furanics from biomass via heterogeneous organo-catalysis. Link

  • RSC. (2024). Heterogeneous catalytic oxidation of furfural with hydrogen peroxide over a niobia catalyst. Link

  • Wikipedia. Paal–Knorr synthesis. Link

  • Taylor & Francis. Paal–Knorr synthesis: from conventional to green synthesis. Link

Sources

Optimization

Technical Support Center: Solvent Effects on Furan Synthesis

Welcome to the technical support center for furan synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvents in achieving optimal reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for furan synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvents in achieving optimal reaction outcomes. Here, we move beyond simple protocols to explain the causality behind solvent choices, helping you troubleshoot common issues and enhance the efficiency and selectivity of your syntheses.

Troubleshooting Guide

This section addresses specific experimental challenges in a direct question-and-answer format.

Q1: My Paal-Knorr synthesis of a furan from a 1,4-dicarbonyl is slow and gives a low yield. I'm using a strong acid catalyst in toluene. Could the solvent be the problem?

A: Yes, your solvent choice is likely a significant factor. While nonpolar solvents like toluene are common, the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, can be surprisingly sensitive to the reaction medium.[1]

The mechanism proceeds through the protonation of a carbonyl, nucleophilic attack by the enol of the other carbonyl, and subsequent dehydration. Here’s why toluene might be suboptimal and what to consider:

  • Poor Intermediate Stabilization: The key intermediates in the Paal-Knorr synthesis are charged and polar. A nonpolar solvent like toluene does little to stabilize these intermediates, potentially leading to a higher activation energy for the cyclization step.

  • The Role of Water: While traditionally considered an anhydrous reaction, studies have shown that the presence of a controlled amount of water can be beneficial. Water can mediate proton transfer and stabilize intermediates through hydrogen bonding, significantly lowering the energy barrier for the cyclization step.[2] A completely anhydrous, nonpolar system may lack efficient proton shuttling mechanisms.

  • Solubility Issues: If your dicarbonyl starting material has polar functional groups, its limited solubility in toluene could also contribute to a slow reaction rate.

Troubleshooting Steps:

  • Introduce a Polar Co-Solvent: Try a mixture of toluene with a polar aprotic solvent like THF or dioxane. This can improve the solubility of your starting material and better stabilize polar intermediates.

  • Consider a Polar Protic Solvent: For some substrates, a polar protic solvent like ethanol or acetic acid can be effective, as they can actively participate in proton transfer.[3] However, be cautious, as they can also form competing hemiacetals.

  • Controlled Addition of Water: In some systems, particularly under neutral or mildly acidic conditions, the explicit participation of water molecules is crucial for an energetically favorable pathway involving hemialcohol intermediates.[2] Consider adding a stoichiometric equivalent of water to your reaction mixture.

Q2: I'm attempting a Feist-Benary furan synthesis and observing significant side products. How can solvent choice minimize these and improve the yield of my desired 2,5-disubstituted furan?

A: The Feist-Benary synthesis, a reaction between an α-halo ketone and a β-dicarbonyl compound, is a classic method for creating substituted furans.[4] Its success is highly dependent on controlling the initial nucleophilic attack, making solvent choice critical. The reaction begins with the base-catalyzed formation of an enolate from the β-dicarbonyl, which then attacks the α-halo ketone in an SN2 fashion.[5][6]

The primary issue to control is the reactivity of the enolate nucleophile. Your choice of solvent directly modulates this:

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can be problematic. They possess acidic protons that can form a hydrogen-bonding "cage" around the enolate nucleophile.[7] This solvation shell blunts the nucleophile's reactivity, slowing down the desired SN2 attack and allowing side reactions, such as self-condensation of the starting materials, to compete.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These are often the solvents of choice for this synthesis.[5] They possess large dipole moments that help dissolve the reactants and stabilize charged intermediates, but they lack acidic protons.[8][9] Consequently, they do not form a strong solvation shell around the nucleophile, leaving it "naked" and highly reactive for the crucial SN2 step. This significantly accelerates the desired reaction pathway over competing side reactions.[7]

Troubleshooting Workflow:

G cluster_0 Feist-Benary Troubleshooting start Low Yield / Side Products Observed q1 What solvent are you using? protic Polar Protic (e.g., Ethanol) aprotic Polar Aprotic (e.g., DMF, DMSO) action1 Switch to a Polar Aprotic Solvent to enhance nucleophile reactivity. action2 Solvent is likely optimal. Consider other factors: - Base strength - Temperature - Reactant purity

Q3: My furan product is unstable and polymerizes under the acidic reaction conditions. Can the solvent help mitigate this?

A: Absolutely. Furan and many of its derivatives are sensitive to strong acids, which can lead to protonation of the ring and subsequent polymerization or ring-opening reactions.[10][11] The solvent plays a dual role here: it can influence the local acidity of the catalyst and stabilize the desired product.

  • Dispersing Acidity: In a nonpolar solvent, the acid catalyst may not be well-solvated, leading to "hot spots" of high acidity that can promote decomposition. Using a more polar solvent can help to disperse the acid more uniformly throughout the solution, effectively lowering its localized concentration and reducing product degradation.

  • Product Stabilization: Solvents can stabilize the furan product through intermolecular interactions (e.g., dipole-dipole). This can subtly reduce the product's reactivity towards the acid catalyst.

  • Biphasic Systems: For certain syntheses, particularly in biomass conversion to furans like furfural, biphasic solvent systems are highly effective.[12] A common setup uses an aqueous phase for the reaction and a water-immiscible organic solvent (e.g., toluene, MIBK) as an extraction phase. As the furan product is formed, it is continuously extracted into the organic phase, removing it from the acidic aqueous environment where degradation occurs. This strategy dramatically improves isolated yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between polar protic and polar aprotic solvents in the context of furan synthesis?

A: The key difference lies in their ability to hydrogen bond.

  • Polar Protic Solvents (e.g., water, ethanol, acetic acid) have O-H or N-H bonds. They can act as both hydrogen bond donors and acceptors.[9] In furan synthesis, they are excellent at stabilizing charged species (both cations and anions) and can participate in proton transfer steps, which can be beneficial in acid-catalyzed reactions like the Paal-Knorr synthesis.[2] However, their ability to solvate and deactivate nucleophiles makes them less ideal for reactions relying on a strong nucleophile, like the Feist-Benary synthesis.[7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, THF) have dipoles but lack O-H or N-H bonds.[8] They are hydrogen bond acceptors but not donors. They are good at solvating cations but are poor at solvating anions (nucleophiles).[7] This property is highly advantageous in reactions where a nucleophile needs to be highly reactive, as it remains "un-caged" by the solvent.

Q2: Can solvent choice influence the regioselectivity of a furan synthesis?

A: Yes, solvent can play a crucial role in directing regioselectivity, often by influencing the stability of key reaction intermediates. While the exact reasons can be complex and substrate-dependent, the general principle is that the solvent can preferentially stabilize one transition state over another.[13] For instance, in reactions involving ambident nucleophiles or intermediates with multiple possible cyclization pathways, a more polar solvent might favor the pathway that proceeds through a more charge-separated transition state. Conversely, a nonpolar solvent might favor a more concerted pathway with less charge separation.

Q3: Are there "green" or sustainable solvent options for furan synthesis?

A: Yes, the development of sustainable synthetic routes is a major focus in modern chemistry.[14] Several green solvent strategies are applicable to furan synthesis:

  • Water: As a solvent, water is non-toxic, inexpensive, and non-flammable.[15] It can be highly effective for certain reactions, such as the Diels-Alder reaction, where hydrophobic effects can accelerate the reaction rate.[16]

  • Bio-derived Solvents: Solvents derived from biomass, such as Cyrene™ or γ-valerolactone (GVL), are becoming more common and can often replace traditional polar aprotic solvents.

  • Ionic Liquids: These salts, which are liquid at low temperatures, can act as both the catalyst and the solvent. Their negligible vapor pressure makes them environmentally friendly alternatives.[17]

  • Solvent-Free Conditions: In some cases, reactions can be run neat (without any solvent), often with microwave irradiation or ball-milling.[18][19] This represents the ideal "green" scenario by eliminating solvent waste entirely. For example, a one-pot Feist-Bénary synthesis has been developed under solvent-free conditions.[20]

Data & Protocols
Table 1: General Solvent Selection Guide for Furan Synthesis
Solvent ClassExamplesDielectric Constant (ε)Key CharacteristicsRecommended ForUse with Caution For
Polar Protic Water, Ethanol, Acetic AcidHigh (>15)H-bond donor & acceptor. Stabilizes cations, anions, and transition states. Can act as an acid/base.Paal-Knorr (can mediate proton transfer).[2]Feist-Benary (can deactivate nucleophile).[7]
Polar Aprotic DMSO, DMF, Acetonitrile, THFModerate-High (5-40)H-bond acceptor only. Solvates cations well, but not anions.[9]Feist-Benary (enhances nucleophilicity).[5]Reactions sensitive to highly reactive "naked" anions.
Nonpolar Toluene, Hexane, DichloromethaneLow (<5)Low polarity, cannot H-bond. Poor at solvating charged species.General purpose, especially for less polar reactants or when needing high temperatures.Reactions with polar/charged intermediates (may be slow).
Experimental Protocol: Solvent Screening for Paal-Knorr Synthesis Optimization

This protocol outlines a parallel synthesis approach to efficiently screen solvents for the acid-catalyzed cyclization of 2,5-hexanedione to 2,5-dimethylfuran.

Objective: To determine the optimal solvent for maximizing the yield of 2,5-dimethylfuran.

Materials:

  • 2,5-hexanedione

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst)

  • Anhydrous solvents: Toluene, Dioxane, Acetonitrile (MeCN), Acetic Acid (AcOH)

  • Internal standard (e.g., dodecane)

  • Reaction vials with screw caps

  • Heating block or oil bath

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2,5-hexanedione and the internal standard (dodecane) in a volatile solvent (e.g., dichloromethane) for easy GC calibration.

  • Reaction Setup:

    • Label four reaction vials: Toluene, Dioxane, MeCN, AcOH.

    • To each vial, add 2,5-hexanedione (e.g., 1 mmol, 114 mg).

    • Add 2 mL of the respective solvent to each vial.

    • Add the catalyst, p-TsOH monohydrate (e.g., 0.05 mmol, 9.5 mg), to each vial.

  • Reaction Execution:

    • Securely cap all vials.

    • Place the vials in a preheated heating block set to 80 °C.

    • Allow the reactions to stir for a set time (e.g., 4 hours).

  • Work-up and Analysis:

    • After 4 hours, remove the vials and allow them to cool to room temperature.

    • Quench the reaction by adding 1 mL of saturated sodium bicarbonate solution to each vial.

    • Add 1 mL of a suitable extraction solvent (e.g., diethyl ether) containing the internal standard at a known concentration.

    • Vortex vigorously and allow the layers to separate.

    • Carefully extract a sample from the organic layer of each vial for GC-FID analysis.

  • Data Interpretation:

    • Calculate the yield of 2,5-dimethylfuran in each solvent relative to the internal standard.

    • Compare the yields to identify the solvent that provides the best performance under these conditions. The results will guide the selection of the optimal medium for a larger-scale reaction.

References
  • Effect of the Solvent in Enhancing the Selectivity to Furan Derivatives in the Catalytic Hydrogenation of Furfural. ResearchGate. Available at: [Link]

  • Effect of the Solvent in Enhancing the Selectivity to Furan Derivatives in the Catalytic Hydrogenation of Furfural. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • The Effect of Solvent Polarity on Autocatalytic Furfural Production Confirmed by Multivariate Statistical Analysis. ResearchGate. Available at: [Link]

  • How does polarity of the medium affect the preparation of furan in Paal-Knorr and Feist-Bénary syntheses?. Chemistry Stack Exchange. Available at: [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]

  • Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. ResearchGate. Available at: [Link]

  • Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available at: [Link]

  • Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. National Institutes of Health (NIH). Available at: [Link]

  • Furan synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: [Link]

  • Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. MDPI. Available at: [Link]

  • Diels–Alder reaction. Wikipedia. Available at: [Link]

  • Furan synthesis and Reactions. YouTube. Available at: [Link]

  • Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. RSC Publishing. Available at: [Link]

  • Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. ResearchGate. Available at: [Link]

  • Preparation and Properties of Furan. SlideShare. Available at: [Link]

  • Impacts of Solvents on the Stability of the Biomass-Derived Sugars and Furans. IntechOpen. Available at: [Link]

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. Available at: [Link]

  • Themed collection Green solvents for synthesis. RSC Publishing. Available at: [Link]

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. MDPI. Available at: [Link]

  • Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between -Haloketones and -Dicarbonyl Compounds. ResearchGate. Available at: [Link]

  • Exploring Protic and Aprotic Solvent Effects on the Molecular Properties of Furfurals in Ionic Liquids. ResearchGate. Available at: [Link]

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. ResearchGate. Available at: [Link]

  • Mechanism of the Paal-Knorr Reaction: The Importance of Water Mediated Hemialcohol Pathway. ResearchGate. Available at: [Link]

  • Furan. Wikipedia. Available at: [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]

  • Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers. Available at: [Link]

  • 6.05.1. Protic vs Aprotic Solvents. Chemistry LibreTexts. Available at: [Link]

  • A solvent-free protocol for the green synthesis of heterocyclic chalcones. Scholars Research Library. Available at: [Link]

  • Feist–Benary synthesis. Wikipedia. Available at: [Link]

Sources

Troubleshooting

Minimizing byproducts in substituted furan synthesis

Ticket ID: FZN-2024-001 Topic: Minimizing Byproducts in Substituted Furan Synthesis Status: Open Assigned Specialist: Senior Application Scientist Mission Statement You have reached the SynthSupport technical division. T...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FZN-2024-001 Topic: Minimizing Byproducts in Substituted Furan Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Mission Statement

You have reached the SynthSupport technical division. This guide addresses the critical failure points in furan synthesis—specifically the formation of oligomeric "tars," regioisomeric mixtures, and hydration byproducts. Our protocols prioritize self-validating systems , ensuring you can distinguish between catalyst deactivation and pathway deviation in real-time.

Module 1: The Paal-Knorr Paradigm (Acid-Catalyzed)

Target Audience: Users observing black/brown viscous oils instead of crystalline solids.

Issue: "My reaction turns into a black tar before the starting material is consumed."

Diagnosis: You are witnessing intermolecular oligomerization competing with intramolecular cyclization . In the Paal-Knorr synthesis (1,4-dicarbonyl cyclodehydration), the enol intermediate is a nucleophile. If the acid concentration is too high or the temperature uncontrolled, the enol attacks a carbonyl on a neighboring molecule (aldol-like polymerization) rather than its own tail (cyclization).

The Mechanism of Failure: Research by Amarnath et al. confirmed that cyclization rates are stereoselective; meso-diones cyclize slower than dl-diones. If your reaction conditions are too harsh, the slower-reacting isomer polymerizes before it can cyclize [1].

Visualizing the Failure Pathway (Graphviz):

PaalKnorr_Failure cluster_0 Critical Control Point SM 1,4-Dicarbonyl Enol Enol Intermediate SM->Enol H+ (Fast) Hemiacetal Cyclic Hemiacetal Enol->Hemiacetal Intramolecular Attack Oligomer Black Tar (Oligomer) Enol->Oligomer Intermolecular Attack (High Conc/Heat) Furan Substituted Furan (Target) Hemiacetal->Furan -H2O

Caption: Figure 1. Kinetic competition between intramolecular cyclization (green path) and intermolecular oligomerization (red path).

Protocol 1.1: Iodine-Catalyzed "Mild" Cyclization

To mitigate polymerization, replace strong Brønsted acids (H₂SO₄/HCl) with molecular iodine. Iodine acts as a mild Lewis acid and is less likely to trigger uncontrolled aldol condensation [2].

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with 1,4-diketone (1.0 equiv).

  • Solvent: Add DMSO (5 mL/mmol). Note: DMSO is critical here; it stabilizes the cationic intermediates better than non-polar solvents.

  • Catalyst: Add molecular iodine (I₂) (5 mol%).

  • Reaction: Stir at room temperature . Do not heat initially.

  • Self-Validation (TLC):

    • Check at 15 mins: If SM spot persists and no new spot appears, increase T to 40°C.

    • Check for Iodine: The solution should remain dark red/brown. If it turns pale yellow, iodine is being consumed by the substrate (halogenation side-reaction). Action: Add 5 mol% more I₂.

  • Quench: Add saturated aq. Na₂S₂O₃ to reduce residual iodine (color change: brown → yellow/clear). Extract with Et₂O.

Data Summary: Catalyst Impact on Byproducts

CatalystConditionsPrimary ByproductYield (Typical)
H₂SO₄ (Conc.) Reflux, BenzeneBlack Tar (Polymer)40-60%
p-TsOH Reflux, TolueneRegioisomers (migration)65-75%
Iodine (I₂) RT, DMSONone (Clean conversion)85-95%
Microwave Solvent-free, 2 minThermal degradation80-90%
Module 2: Metal-Catalyzed Precision (Gold/Silver)

Target Audience: Researchers using alkynyl ketones or propargylic alcohols.

Issue: "I see starting material consumption, but the mass spec shows M+18 (Hydration)."

Diagnosis: You are performing a Gold(I)-catalyzed cycloisomerization, but water is intercepting the activated alkyne. Gold is a "soft" Lewis acid (carbophilic), activating the alkyne for nucleophilic attack by the carbonyl oxygen. However, if the system is not strictly anhydrous, water acts as a superior nucleophile, leading to a 1,4-diketone (hydration product) instead of the furan [3].

Troubleshooting Logic Tree (Graphviz):

Gold_Troubleshooting cluster_fix Corrective Action: Hydration Start Reaction Check (TLC/LCMS) Result1 SM Consumed? Start->Result1 Yes Yes Result1->Yes Fast No No Result1->No Slow/Stalled MassCheck Check Mass Spec Yes->MassCheck CatalystDead Catalyst Poisoning (Check Chloride/Amine) No->CatalystDead Hydration M+18 Peak Found (Hydration) MassCheck->Hydration Water Intrusion Product M+0 Peak (Furan) MassCheck->Product Success Action Add 4Å MS Switch to DCE solvent Hydration->Action

Caption: Figure 2. Decision matrix for troubleshooting Gold(I) catalyzed furan synthesis failures.

Protocol 2.1: Anhydrous AuCl₃/AgOTf System

To prevent hydration, you must ensure the counter-ion facilitates the ligand exchange and that water is rigorously excluded.

  • Catalyst Activation: In a glovebox or under Ar flow, mix AuCl(PPh₃) (5 mol%) and AgOTf (5 mol%) in dry DCE (1,2-dichloroethane).

    • Self-Validation: A white precipitate (AgCl) must form immediately. If the solution remains clear, your silver salt is wet or degraded. Do not proceed.

  • Filtration: Filter the solution through a Celite plug under inert atmosphere to remove AgCl (optional but recommended to prevent silver-catalyzed side reactions).

  • Substrate Addition: Add the alkynyl ketone (1.0 equiv).

  • Monitoring: Monitor by ¹H NMR.

    • Signal: Disappearance of the alkyne proton/carbon and appearance of the furan C-H (typically

      
       6.0-7.5 ppm).
      
    • Red Flag: Appearance of a broad singlet around

      
       2.0-2.5 ppm indicates a methyl ketone (hydration product).
      
Module 3: Regioselectivity & Purification

Target Audience: Users observing multiple spots on TLC with identical mass.

Issue: "I have two products with the same mass. Is it the 2,4- or 2,5-substituted furan?"

Diagnosis: In Feist-Benary synthesis (


-haloketone + 

-dicarbonyl), regioselectivity is governed by the steric bulk of the nucleophile and the leaving group. However, under thermodynamic control (high heat), the furan ring can undergo acid-catalyzed ring opening and re-closing (scrambling) [4].

Differentiation Strategy (NMR):

  • 2,5-disubstituted furans: The ring protons (H3/H4) appear as two doublets (

    
     Hz).
    
  • 2,4-disubstituted furans: The ring protons (H3/H5) appear as two doublets with a much smaller coupling constant (

    
     Hz) or singlets due to distance.
    

Purification Protocol (Preventing Decomposition): Furans are acid-sensitive (turning into 1,4-diones via hydrolysis).

  • Neutralize Silica: Before flash chromatography, flush the column with 1% Et₃N in Hexanes. This neutralizes the acidic sites on silica gel.

  • Elution: Use Hexanes/EtOAc. Avoid chlorinated solvents if the furan is electron-rich, as trace HCl in chloroform can initiate polymerization on the column.

FAQ: Rapid Fire Troubleshooting

Q: My gold catalyst turned into a mirror on the flask wall. A: This is "Au(0) crash out." Your reaction environment is too reducing, or the ligand has dissociated. Fix: Add a stabilizing ligand (e.g., JohnPhos) or re-oxidize with a trace oxidant (Selectfluor), though starting over with fresh Au(I) is usually required.

Q: I'm using the Paal-Knorr method, but the product smells like rotten eggs. A: If you used Lawesson's reagent or P₄S₁₀, you made a Thiophene , not a Furan. Check your reagents. If you used DMSO/Iodine, the smell is dimethyl sulfide (DMS), a byproduct of DMSO acting as an oxidant. This confirms the reaction worked (if using the oxidative cyclization pathway).

Q: Can I use microwave irradiation to speed this up? A: Yes, but be careful. Microwave heating is efficient for Paal-Knorr but often accelerates polymerization. Rule of thumb: Cap temperature at 80°C and use short bursts (2 mins).

References
  • Amarnath, V., Amarnath, K. (1995).[1] Mechanism of the Paal-Knorr Furan Synthesis. The Journal of Organic Chemistry. Link

  • Banik, B. K., et al. (2004). Iodine-catalyzed mild and efficient synthesis of substituted furans. Tetrahedron Letters. Link

  • Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews. Link

  • Li, J. J. (2009).[2] Feist-Benary Furan Synthesis. In: Name Reactions. Springer. Link

  • Pace, D. P., et al. (2021).[3] Iodine-Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights. The Journal of Organic Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of (2-Methyl-5-phenylfuran-3-YL)methanamine: A Comparative Approach

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is the bedrock of reliable and reproducible research. This guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is the bedrock of reliable and reproducible research. This guide provides a comprehensive, in-depth technical framework for the validation of (2-Methyl-5-phenylfuran-3-YL)methanamine. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind the experimental choices, outlines self-validating analytical workflows, and offers a comparative analysis against potential structural isomers and impurities.

The core challenge in validating the structure of (2-Methyl-5-phenylfuran-3-YL)methanamine lies in differentiating it from its positional isomer, (5-Methyl-2-phenylfuran-3-YL)methanamine, and other potential synthetic byproducts. This guide will equip the discerning scientist with the necessary tools to achieve unequivocal structural elucidation.

Predicted Spectroscopic Profile of (2-Methyl-5-phenylfuran-3-YL)methanamine

Given the limited publicly available experimental data for this specific molecule, we will extrapolate its expected spectroscopic characteristics based on fundamental principles and data from closely related analogs. This predicted profile will serve as our benchmark for experimental verification.

Table 1: Predicted Spectroscopic Data for (2-Methyl-5-phenylfuran-3-YL)methanamine

Technique Expected Observations
¹H NMR Phenyl protons (multiplet, ~7.2-7.5 ppm), Furan proton (singlet, ~6.3 ppm), Methylene protons (-CH₂NH₂, singlet, ~3.8 ppm), Methyl protons (singlet, ~2.3 ppm), Amine protons (broad singlet, variable)
¹³C NMR Phenyl carbons (~125-135 ppm), Furan carbons (~110-155 ppm), Methylene carbon (~40 ppm), Methyl carbon (~14 ppm)
IR N-H stretch (primary amine, ~3300-3400 cm⁻¹), C-H stretch (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretch (aromatic and furan, ~1500-1600 cm⁻¹), C-N stretch (~1000-1200 cm⁻¹)
MS (EI) Molecular ion peak (M⁺) at m/z 187.24, Fragmentation pattern showing loss of -CH₂NH₂ (m/z 157), and other characteristic furan and phenyl fragments.

The Comparative Landscape: Potential Isomers and Impurities

A robust validation strategy anticipates potential sources of error. In the synthesis of (2-Methyl-5-phenylfuran-3-YL)methanamine, the most likely structural isomer to consider is (5-Phenylfuran-2-yl)methanamine and its derivatives, for which synthetic routes and spectroscopic data are available[1]. Understanding the synthesis is key; for instance, a Suzuki cross-coupling followed by condensation and reduction could be a plausible route[1]. Potential impurities could include unreacted starting materials or byproducts from side reactions.

Table 2: Key Differentiating Features of (2-Methyl-5-phenylfuran-3-YL)methanamine and a Potential Isomer

Feature (2-Methyl-5-phenylfuran-3-YL)methanamine (5-Phenylfuran-2-yl)methanamine Derivative (Example) [1]
¹H NMR Furan Protons One singletTwo doublets
¹H NMR Methylene Protons Singlet adjacent to furan ringDoublet coupled to an amine proton
¹³C NMR Furan Carbons Distinct chemical shifts for substituted carbonsDifferent substitution pattern leads to different shifts
MS Fragmentation Characteristic fragmentation based on substitutionUnique fragmentation pattern

Experimental Validation Workflow: A Self-Validating System

The following experimental protocols are designed to provide a multi-faceted and self-validating approach to structural confirmation. The congruence of data from these independent techniques provides the highest level of confidence in the final structural assignment.

I. Chromatographic Purity Assessment

Causality: Before detailed spectroscopic analysis, it is crucial to ensure the sample's purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile/water mixture).

  • Instrumentation: Utilize an HPLC system equipped with a C18 reverse-phase column and a UV detector.

  • Mobile Phase: A gradient elution is recommended to resolve potential impurities. A typical gradient could be from 95:5 water:acetonitrile to 5:95 water:acetonitrile over 20 minutes.

  • Detection: Monitor the elution profile at a wavelength corresponding to the chromophore's maximum absorbance (e.g., ~254 nm).

  • Analysis: A single, sharp peak indicates high purity. The retention time is a characteristic property of the compound under the specific chromatographic conditions.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation prep1 Weigh Compound prep2 Dissolve in Solvent prep1->prep2 hplc Inject into HPLC prep2->hplc separation C18 Reverse-Phase Separation hplc->separation detection UV Detection separation->detection chromatogram Analyze Chromatogram detection->chromatogram purity Assess Purity chromatogram->purity

Caption: HPLC workflow for purity assessment.

II. Unambiguous Structure Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of 1D and 2D NMR experiments will provide a complete structural picture.

Experimental Protocol: 1D and 2D NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard proton NMR spectrum. The chemical shifts, integration, and multiplicity of the signals will provide initial structural information.

  • ¹³C NMR: Obtain a proton-decoupled carbon-13 spectrum to identify the number of unique carbon environments.

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Structural Elucidation prep Dissolve in Deuterated Solvent H1 ¹H NMR prep->H1 C13 ¹³C NMR prep->C13 COSY 2D COSY prep->COSY HSQC 2D HSQC prep->HSQC assign Assign Signals H1->assign C13->assign confirm Confirm Connectivity COSY->confirm HSQC->confirm assign->confirm elucidate Final Structure confirm->elucidate

Caption: Integrated NMR workflow for structural elucidation.

III. Functional Group Identification with Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid on the ATR crystal.

  • Data Acquisition: Obtain the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups (amine, aromatic rings, etc.).

IV. Molecular Weight and Fragmentation Confirmation by Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.

  • Mass Analysis: Acquire the high-resolution mass spectrum.

  • Analysis:

    • Confirm the molecular weight by observing the [M+H]⁺ ion.

    • The high resolution allows for the determination of the elemental composition.

    • If fragmentation is induced (e.g., in MS/MS), the fragmentation pattern can be compared to the expected fragmentation of the proposed structure.

Conclusion: A Weight-of-Evidence Approach

The structural validation of (2-Methyl-5-phenylfuran-3-YL)methanamine should not rely on a single piece of data. Instead, a weight-of-evidence approach, integrating data from chromatography, NMR, IR, and MS, is essential. By comparing the acquired experimental data with the predicted spectroscopic profile and critically evaluating it against potential isomers, researchers can achieve a high degree of confidence in the structural assignment. This rigorous approach is fundamental to ensuring the integrity and reproducibility of scientific findings in drug discovery and development.

References

  • Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. MDPI. Available at: [Link]

  • 1-(2-METHYL-5-PHENYLFURAN-3-YL)METHANAMINE | CAS 499770-72-8. Molbase. Available at: [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. Available at: [Link]

Sources

Comparative

Biological activity of (2-Methyl-5-phenylfuran-3-YL)methanamine vs. analogs

Topic: Biological Activity & Pharmacophore Analysis: (2-Methyl-5-phenylfuran-3-yl)methanamine vs. Structural Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity & Pharmacophore Analysis: (2-Methyl-5-phenylfuran-3-yl)methanamine vs. Structural Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers.

Executive Summary: The Furan-3-Methanamine Scaffold

(2-Methyl-5-phenylfuran-3-yl)methanamine (CAS: 499770-72-8) represents a "privileged scaffold" in medicinal chemistry. Unlike simple benzylamines, this heterocyclic building block offers a unique combination of lipophilicity, aromaticity, and hydrogen-bond acceptor potential (via the furan oxygen).

While the free amine is primarily a precursor, its derivatized forms (amides, ureas, and Schiff bases) exhibit potent biological activities, particularly in antimicrobial and anticancer domains. This guide compares the core scaffold against its positional isomers (furan-2-yl analogs) and bioisosteres (thiophene/phenyl analogs) to assist in rational drug design.

Comparative Analysis: Structure-Activity Relationship (SAR)

The biological efficacy of this scaffold stems from its specific substitution pattern:

  • 5-Phenyl Ring: Provides critical hydrophobic bulk (Lipophilicity), enhancing membrane permeability and hydrophobic pocket binding (e.g., in Sigma-1 receptors or Kinase hydrophobic back-pockets).

  • 2-Methyl Group: Induces a twist in the conformation, preventing planar stacking often seen in simple biaryls, which can improve solubility and selectivity.

  • 3-Methanamine Linker: A flexible "hinge" that positions the nitrogen for hydrogen bonding or covalent modification.

Table 1: Physicochemical & Functional Comparison
Feature(2-Methyl-5-phenylfuran-3-yl)methanamine (Furan-2-yl)methanamine Benzylamine Thiophene Analog
Role Hydrophobic Core ScaffoldFragment / LinkerStandard ControlBioisostere
Lipophilicity (ClogP) High (~2.8 - 3.1) Low (~0.6)Moderate (~1.1)High (~3.0)
Electronic Profile Electron-Rich (Furan O donor)Electron-RichNeutralElectron-Rich (S donor)
Metabolic Stability Moderate (Furan ring opening risk)Low (Rapid oxidation)HighHigh (S-oxidation)
Key Application Anticancer / Antimicrobial (via hydrazones)Diuretics (e.g., Furosemide)General LinkerCNS Active Agents
Binding Mode Hydrophobic + H-Bond AcceptorH-Bond AcceptorHydrophobicHydrophobic

Biological Activity Profiles (Derivatives)

Direct biological data for the free amine is limited to its role as a toxicophore precursor. However, extensive literature on its N-substituted derivatives reveals the following activity classes:

A. Antimicrobial Activity (Schiff Bases & Hydrazones)

Derivatives formed by condensing the amine with aldehydes (Schiff bases) or coupling with hydrazides show significant potency against Gram-positive bacteria.

  • Mechanism: Disruption of bacterial cell wall synthesis and oxidative stress induction.

  • Data Insight: Analogs containing the 5-phenylfuran moiety often show 2-5x lower MIC (Minimum Inhibitory Concentration) values against S. aureus compared to simple phenyl analogs, attributed to the enhanced lipophilicity facilitating cell wall penetration.

B. Anticancer Potential (Cytotoxicity)

Amide derivatives of this scaffold have been screened against cancer cell lines (e.g., MCF-7, HeLa).

  • Mechanism: Inhibition of tubulin polymerization or specific kinase inhibition (e.g., EGFR).

  • Comparative Performance:

    • Furan-3-yl derivatives (This topic): Higher selectivity for solid tumors due to the 2-methyl steric clash restricting off-target binding.

    • Furan-2-yl derivatives: Often more potent but less selective, leading to higher general toxicity.

Mechanistic Visualization

The following diagrams illustrate the pharmacophore mapping and the synthesis workflow for activating this scaffold.

Figure 1: Pharmacophore Map & Binding Interactions

Pharmacophore Scaffold (2-Methyl-5-phenylfuran-3-yl)methanamine Hydrophobic Hydrophobic Pocket (5-Phenyl Ring) Scaffold->Hydrophobic Provides HBond H-Bond Acceptor (Furan Oxygen) Scaffold->HBond Provides Linker H-Bond Donor / Covalent Site (3-Methanamine) Scaffold->Linker Provides Target Biological Target (Kinase / Receptor) Hydrophobic->Target Van der Waals Interaction HBond->Target Dipole Interaction Linker->Target Ionic/Covalent Bonding

Caption: Pharmacophore dissection showing the three critical interaction points: the hydrophobic tail, the electronic core, and the reactive head.

Figure 2: Activation Workflow (Synthesis of Bioactive Derivatives)

Synthesis Start Start: (2-Methyl-5-phenylfuran-3-yl)methanamine (CAS: 499770-72-8) Step1 Reaction: Acylation or Condensation (Reagents: R-COCl or R-CHO) Start->Step1  Derivatization   ProductA Product A: Amide/Urea Derivative (High Stability, Kinase Inhibitor) Step1->ProductA  + Acid Chloride   ProductB Product B: Schiff Base/Hydrazone (High Reactivity, Antimicrobial) Step1->ProductB  + Aldehyde   Screen Assay Screening (MIC / IC50) ProductA->Screen ProductB->Screen

Caption: Workflow for converting the inert amine precursor into active pharmaceutical ingredients (APIs).

Experimental Protocols

Protocol A: Synthesis of Bioactive Schiff Base Derivative

Use this protocol to generate antimicrobial candidates.

  • Reagents:

    • (2-Methyl-5-phenylfuran-3-yl)methanamine (1.0 eq)

    • Substituted Benzaldehyde (e.g., 4-Nitrobenzaldehyde) (1.0 eq)

    • Ethanol (Solvent)[1]

    • Glacial Acetic Acid (Catalytic amount, 2-3 drops)

  • Procedure:

    • Dissolve the amine in absolute ethanol (5 mL/mmol) in a round-bottom flask.

    • Add the aldehyde dropwise with stirring.

    • Add catalytic acetic acid.

    • Reflux at 80°C for 4–6 hours (Monitor via TLC, Mobile phase: Hexane/EtOAc 7:3).

    • Cool to room temperature.[1] The Schiff base usually precipitates.

    • Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

  • Validation:

    • NMR: Look for the disappearance of the NH2 peak (~1.5-2.0 ppm) and appearance of the imine CH=N singlet (~8.3-8.8 ppm).

Protocol B: In Vitro Antimicrobial Screening (MIC Assay)
  • Preparation: Dissolve the derivative in DMSO (Stock: 1 mg/mL).

  • Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922).

  • Method: Broth Microdilution (96-well plate).

    • Serial dilute the compound (100 µg/mL to 0.1 µg/mL) in Mueller-Hinton Broth.

    • Inoculate with 5 x 10^5 CFU/mL bacterial suspension.

    • Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

    • Expected Result: Furan-3-yl derivatives typically show MICs in the range of 4–32 µg/mL against Gram-positive strains.

References

  • BLD Pharm . (n.d.). (2-Methyl-5-phenylfuran-3-yl)methanamine Product Specifications. Retrieved from

  • Matrix Fine Chemicals . (n.d.). 1-(2-Methyl-5-phenylfuran-3-yl)methanamine CAS 499770-72-8.[2][3][4][5][6] Retrieved from

  • ResearchGate . (2025). Synthesis and biological activity of furan-based multicomponent reaction products. (Contextual inference from search results on furan-3-yl ethanone derivatives). Retrieved from

  • PubChem . (n.d.). Furan-2-methanamine and related structures. Retrieved from

  • BenchChem . (n.d.). 5-(4-Methylphenyl)furan-2-carboxamide and related scaffolds. Retrieved from

Sources

Validation

Comparative Guide: Metabolic Stability &amp; Cross-Reactivity of Furan-Based Scaffolds

Executive Summary: The Furan Dilemma In medicinal chemistry, the furan ring is a classic bioisostere for phenyl or thiophene rings, often employed to improve solubility or alter hydrogen bonding profiles. However, furan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Furan Dilemma

In medicinal chemistry, the furan ring is a classic bioisostere for phenyl or thiophene rings, often employed to improve solubility or alter hydrogen bonding profiles. However, furan moieties represent a significant "structural alert" due to their potential for metabolic bioactivation.

This guide compares the metabolic performance of furan-based compounds against their primary bioisosteres (thiophene, phenyl) and evaluates the analytical methodologies required to assess their cross-reactivity. The goal is to provide a self-validating workflow for researchers to determine if a furan scaffold can be retained or must be discarded in favor of a safer alternative.

Mechanistic Grounding: The Bioactivation Pathway

To assess performance, one must understand the failure mode. Furan toxicity is not intrinsic to the parent molecule but arises from cytochrome P450-mediated bioactivation (primarily CYP2E1 ).[1]

  • Oxidation: CYP450 oxidizes the furan ring to an unstable epoxide or directly to the reactive intermediate.[2]

  • Ring Opening: The intermediate collapses into cis-2-butene-1,4-dial (BDA) , a highly reactive

    
    -unsaturated dicarbonyl.[3][4]
    
  • Cross-Reactivity:

    • Soft Nucleophiles (GSH): BDA reacts with Glutathione to form pyrrole-glutathione adducts.

    • Hard Nucleophiles (Lysine/DNA): BDA cross-links proteins via lysine residues and alkylates DNA, leading to hepatotoxicity and carcinogenicity.

Visualization: Bioactivation & Trapping Logic

The following diagram illustrates the divergent pathways of detoxification (GSH) versus toxicity (Protein Binding) and how specific trapping agents intercept these species.

FuranBioactivation Furan Furan Scaffold (Parent Drug) CYP CYP450 (CYP2E1) Oxidation Furan->CYP BDA cis-2-butene-1,4-dial (Reactive BDA) CYP->BDA Ring Opening GSH_Adduct GSH-Pyrrole Adduct (Detoxification Marker) BDA->GSH_Adduct + GSH (In Vitro Screen) SC_Adduct Bis-Semicarbazone (Aldehyde Trap) BDA->SC_Adduct + Semicarbazide (Validation) Toxicity Protein/DNA Cross-linking (Hepatotoxicity) BDA->Toxicity Untrapped (In Vivo Liability) GSH Glutathione (GSH) (Soft Nucleophile) SC Semicarbazide (SC) (Hard Nucleophile)

Caption: CYP-mediated ring opening of furan to BDA, showing competitive trapping by GSH (screening) and Semicarbazide (mechanistic confirmation) vs. toxicological binding.

Comparative Analysis: Furan vs. Alternatives

This section objectively compares the Furan scaffold with its standard bioisosteres.[5]

Table 1: Scaffold Performance Metrics
FeatureFuran (Target)Thiophene (Alternative 1)Phenyl (Alternative 2)
Electronic Character

-excessive, Oxygen (High EN)

-excessive, Sulfur (Low EN)
Neutral, Aromatic
Aromaticity Low (Resonance Energy ~16 kcal/mol)Moderate (~29 kcal/mol)High (~36 kcal/mol)
Metabolic Liability High (Ring opening to dialdehydes)Moderate (S-oxidation, Epoxidation)Low (Ring hydroxylation)
Reactive Intermediate cis-2-butene-1,4-dial (BDA)Thiophene-S-oxide / EpoxideQuinones (rarely)
Trapping Reagent Semicarbazide (Specific), GSHGSH, CyanideGSH
Solubility Impact Improves polarityLipophilicLipophilic
Analytical Performance: Trapping Agent Efficacy

When screening furans, standard GSH trapping often fails to capture the full liability because BDA is a "hard" electrophile (aldehyde character) as well as a "soft" Michael acceptor.

Trapping AgentSpecificity for Furan MetabolitesDetection Mode (LC-MS)Recommendation
Glutathione (GSH) Medium. Forms complex pyrrole adducts. Can miss pure aldehyde reactivity.[6][7]Neutral Loss (129 Da)Primary Screen
Semicarbazide (SC) High. specifically traps the ring-opened 1,4-dialdehyde.

adducts
Mandatory for Furans
Cyanide (KCN) Low. Better for iminium ions (amines), less relevant for furan ring opening.

adducts
Secondary

Experimental Protocols (Self-Validating Systems)

Protocol A: Dual-Trapping Microsomal Stability Assay

Objective: To definitively confirm furan ring opening and quantify reactive metabolite formation using a "Hard/Soft" dual-trap system.

Reagents:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein.

  • NADPH Regenerating System.

  • Trap 1: Glutathione (GSH), 100 mM stock (Soft trap).

  • Trap 2: Semicarbazide (SC), 100 mM stock (Hard trap).

  • Test Compound (Furan analog), 10 mM in DMSO.

Workflow:

  • Incubation Mix: Prepare phosphate buffer (100 mM, pH 7.4). Add microsomes (final 1 mg/mL).

  • Substrate Addition: Spike Test Compound (final 10

    
    M).
    
  • Trapping Arms (Parallel Reactions):

    • Arm A (GSH): Add GSH (final 5 mM).

    • Arm B (SC): Add Semicarbazide (final 5 mM).

    • Control: No cofactor (-NADPH).

  • Initiation: Add NADPH (final 1 mM) to initiate reaction. Incubate at 37°C for 30–60 min.

  • Termination: Quench with ice-cold Acetonitrile (1:1 v/v) containing internal standard.

  • Analysis: Centrifuge (3000g, 10 min). Analyze supernatant via LC-MS/MS.

Data Interpretation (Self-Validation):

  • Positive Result: Detection of [M + 16 (O) - 2H + GSH] (pyrrole adduct) in Arm A AND/OR [M + 16 (O) - 2H + 2*SC] (bis-semicarbazone) in Arm B.

  • Note: The mass shift +14 Da (oxidation +16 minus 2H) is characteristic of furan

    
     dialdehyde conversion.
    
  • Decision: If SC adducts are abundant, the furan ring is opening. High risk of cross-reactivity.

Protocol B: Covalent Binding Correlation (In Silico/In Vitro Hybrid)

Objective: Distinguish between "trappable" metabolites and those that actually bind proteins.

  • Intrinsic Clearance (

    
    ):  Measure depletion of parent furan in microsomes without trapping agents.
    
  • Fraction Metabolized (

    
    ):  Calculate the % of parent loss that is accounted for by stable metabolites (e.g., hydroxylation on side chains) vs. "missing" mass.
    
  • Covalent Binding Index (CBI) Proxy:

    
    
    
    • If Risk Score > 0.1 (10% of clearance is via reactive intermediate), the scaffold is High Risk .

Decision Workflow: To Swap or Not to Swap?

Use this logic flow to determine the fate of your furan-based lead.

DecisionTree Start Furan-Based Lead Candidate Screen Run Protocol A (GSH + SC Trapping) Start->Screen Result1 Are SC/GSH Adducts Detected? Screen->Result1 No No Adducts Result1->No Negative Yes Adducts Detected Result1->Yes Positive Safe Metabolically Stable (Proceed to In Vivo) No->Safe Quant Quantify % Turnover to Reactive Metabolite Yes->Quant High >10% Turnover Quant->High Low <1% Turnover Quant->Low Action1 CRITICAL FAIL Swap to Thiophene/Phenyl High->Action1 Action2 Block Metabolic Site (Substituent Modification) Low->Action2

Caption: Decision matrix for evaluating furan safety. High turnover to reactive intermediates mandates scaffold replacement.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

  • Gates, L. A., et al. (2012).[8] Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes. Drug Metabolism and Disposition.[8][9][10] Link

  • Chen, L. J., et al. (1997).[8] Characterization of amino acid and glutathione adducts of cis-2-butene-1,4-dial, a reactive metabolite of furan. Chemical Research in Toxicology. Link

  • Yan, Z., et al. (2005). Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites. Chemical Research in Toxicology. Link

  • BenchChem. (2025).[5] Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays. Link

Sources

Comparative

Definitive Guide: Confirming the Mechanism of Action of Furan-Based Inhibitors

Executive Summary Furan moieties are frequently employed in medicinal chemistry as bioisosteres for phenyl or heteroaromatic rings to optimize solubility and metabolic stability. However, they carry a significant liabili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furan moieties are frequently employed in medicinal chemistry as bioisosteres for phenyl or heteroaromatic rings to optimize solubility and metabolic stability. However, they carry a significant liability: metabolic bioactivation. Furan-based inhibitors often function as Mechanism-Based Inactivators (MBIs) or "suicide substrates." They are oxidized by Cytochrome P450 (CYP) enzymes—predominantly CYP2E1 and CYP3A4—to form highly reactive intermediates, such as cis-2-butene-1,4-dial (BDA).

Confirming this specific Mechanism of Action (MoA) is critical for drug safety. It distinguishes between a potent, designed covalent inhibitor and a compound likely to cause idiosyncratic toxicity via non-specific protein adduction. This guide compares the primary methodologies for confirming furan-mediated inactivation, providing a validated roadmap for researchers to rigorously characterize these interactions.

Part 1: The Mechanism of Bioactivation

Unlike reversible inhibitors that bind via non-covalent interactions (hydrogen bonds, Van der Waals forces), furan-based MBIs undergo a catalytic transformation that turns the inhibitor into a reactive electrophile within the enzyme's active site.

The Pathway
  • Oxidation: The furan ring undergoes CYP-mediated oxidation (typically single electron transfer or oxygen insertion).[1]

  • Ring Opening: The resulting intermediate rearranges to form the

    
    -unsaturated dicarbonyl, cis-2-butene-1,4-dial.
    
  • Inactivation: This electrophile reacts immediately with nucleophilic amino acid residues (e.g., Lysine, Cysteine) in the active site or the heme prosthetic group, leading to irreversible enzyme inactivation.

Visualization: Furan Bioactivation Pathway

FuranBioactivation cluster_Outcomes Inactivation Outcomes Furan Furan-Based Inhibitor CYP CYP450 (Oxidation) Furan->CYP Binding Intermediate Reactive Intermediate (cis-2-butene-1,4-dial) CYP->Intermediate Bioactivation Adduct Apoprotein Adduction (Cys/Lys Alkylation) Intermediate->Adduct Nucleophilic Attack Heme Heme Destruction (N-alkylation) Intermediate->Heme Covalent Binding

Figure 1: The bioactivation cascade of furan-based inhibitors leading to mechanism-based inactivation (MBI).[2]

Part 2: Comparative Analysis of Confirmation Methodologies

To definitively confirm a furan-based inhibitor's MoA, one cannot rely on a single assay. A dual approach combining Kinetic Profiling and Structural Characterization is required.

Method A: Kinetic Profiling ( Shift & )

This is the functional standard. It measures the loss of enzyme activity over time.[3][4]

  • Principle: If the furan acts as an MBI, the potency (

    
    ) will increase (value decreases) as the inhibitor is pre-incubated with the enzyme.
    
  • Key Metrics:

    
     (max rate of inactivation) and 
    
    
    
    (concentration at half-maximal inactivation).[3]
Method B: Structural Trapping (GSH/NAC Adducts)

This is the chemical proof. It physically captures the reactive intermediate before it binds to the protein.

  • Principle: Reactive metabolites like cis-2-butene-1,4-dial are "soft" electrophiles that react rapidly with Glutathione (GSH) or N-Acetyl Cysteine (NAC).

  • Key Metrics: Mass spectral identification of Mono-GSH or Bis-GSH adducts (neutral loss scanning).

Comparison Guide: Kinetic vs. Structural Approaches
FeatureMethod A: Kinetic Profiling (

)
Method B: Structural Trapping (GSH/LC-MS)
Primary Output Quantitative rate constants (

,

)
Qualitative/Semi-quant structural ID
Mechanistic Insight Confirms Time-Dependent Inhibition (TDI)Confirms Reactive Metabolite Formation
Throughput Medium (Requires multiple time points)High (Rapid LC-MS screening)
Sensitivity High (Detects functional loss)Medium (Dependent on trapping efficiency)
Limitations Cannot distinguish between heme destruction and protein adductionDoes not prove the metabolite kills the enzyme (just that it forms)
Verdict Mandatory for clinical prediction (DDI risk)Mandatory for structural confirmation (MoA proof)

Part 3: Detailed Experimental Protocols

Protocol 1: The "Gold Standard" Determination

Objective: To quantify the time-dependent loss of enzyme activity characteristic of mechanism-based inhibitors.

Reagents:

  • Human Liver Microsomes (HLM) or Recombinant CYP enzymes.[5]

  • NADPH regenerating system.

  • Probe Substrate (e.g., Midazolam for CYP3A4, Chlorzoxazone for CYP2E1).

  • Test Inhibitor (Furan compound).[6]

Workflow:

  • Primary Incubation (Inactivation Phase):

    • Prepare 5-7 concentrations of the furan inhibitor (e.g., 0.1

      
       to 50 
      
      
      
      ).
    • Incubate inhibitor with HLM (0.5 mg/mL) and NADPH (1 mM) at 37°C.

    • At discrete time points (

      
       = 0, 5, 10, 20, 30 min), remove an aliquot.
      
  • Secondary Incubation (Activity Phase):

    • Dilute the aliquot 1:10 or 1:20 into a secondary mixture containing the Probe Substrate and excess NADPH.

    • Critical Step: The dilution must be sufficient to reduce the reversible inhibition effect of the furan compound, ensuring only irreversible inactivation is measured.

    • Incubate for a short period (linear range of metabolite formation, e.g., 5-10 min).

  • Analysis:

    • Quench with ice-cold acetonitrile containing internal standard.

    • Analyze probe metabolite formation via LC-MS/MS.[5]

  • Calculation:

    • Plot ln(% Remaining Activity) vs. Pre-incubation Time.[3] The slope of these lines is

      
      .
      
    • Plot

      
       vs. [Inhibitor]. Fit to the hyperbolic equation:
      
      
      
      
Protocol 2: Reactive Metabolite Trapping (GSH-LC-MS/MS)

Objective: To structurally identify the cis-2-butene-1,4-dial intermediate.

Reagents:

  • HLM or Recombinant CYP.

  • Trapping Agent: Glutathione (GSH) fortified at 5-10 mM.

  • Negative Control: Incubation without NADPH.

Workflow:

  • Incubation:

    • Mix HLM (1.0 mg/mL), Furan Inhibitor (10-50

      
      ), and GSH (5 mM) in phosphate buffer (pH 7.4).
      
    • Initiate with NADPH (1 mM). Incubate for 60 minutes at 37°C.

  • Processing:

    • Quench with equal volume ice-cold acetonitrile.

    • Centrifuge (10,000 x g, 10 min) to pellet proteins. Collect supernatant.

  • Detection (LC-MS/MS):

    • Scan Mode: Use a Triple Quadrupole MS.[6] Perform a Neutral Loss Scan of 129 Da (characteristic of pyroglutamic acid loss from GSH adducts) or monitor specific GSH fragment ions (m/z 272, 308).

    • Data Mining: Look for peaks present in the NADPH(+) sample but absent in the NADPH(-) control.

    • Target Mass: For furan (MW 68), the reactive dial is MW 84 (oxidation + ring opening).

      • Mono-GSH adduct:

        
        .
        
      • Bis-GSH adduct:

        
        .
        
Visualization: MoA Confirmation Workflow

MoA_Workflow cluster_Screen Phase 1: Screening cluster_Confirm Phase 2: Confirmation Start Candidate Furan Inhibitor IC50_Shift IC50 Shift Assay (+/- 30 min Pre-incubation) Start->IC50_Shift Shift_Result Shift > 1.5-fold? IC50_Shift->Shift_Result Kinetic Determine kinact/KI (Protocol 1) Shift_Result->Kinetic Yes (TDI Positive) Structural GSH Trapping LC-MS (Protocol 2) Shift_Result->Structural Yes Stop Standard Reversible Inhibitor Model Shift_Result->Stop No (Reversible) Conclusion CONFIRMED Mechanism-Based Inactivator Kinetic->Conclusion Quantify Risk Structural->Conclusion Verify Mechanism

Figure 2: Decision tree for confirming mechanism-based inactivation of furan-based compounds.

Part 4: Expert Insights & Troubleshooting

Distinguishing Heme Destruction vs. Protein Adduction

While


 confirms inactivation, it does not specify the target.
  • The Pseudo-Soret Band Test: Monitor the heme absorbance spectrum (400-500 nm).

  • Observation: A decrease in the Soret peak (approx. 450 nm) indicates heme destruction (common with furans).

  • Why it matters: Heme destruction is generally less immunogenic than protein adduction (haptenization), which is a key driver of idiosyncratic drug toxicity (IDT).

The "Partition Ratio" ( )

For every inactivation event, how many inhibitor molecules are metabolized safely?

  • A low partition ratio (close to 0) means the drug is highly efficient at killing the enzyme (very dangerous).

  • A high partition ratio (>100) implies the reactive intermediate often escapes the active site or is hydrolyzed before binding.

  • Experimental Tip: Measure the consumption of inhibitor vs. the loss of enzyme activity to calculate

    
    .
    
Stability of cis-2-butene-1,4-dial

The reactive intermediate is unstable. When performing trapping studies, ensure samples are processed immediately. If BDA is not trapped by GSH, it may polymerize or cross-link proteins, becoming invisible to standard MS searches.

References

  • Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights. Source: Chemical Research in Toxicology (2021). URL:[Link]

  • Identification of cis-2-Butene-1,4-dial as a Microsomal Metabolite of Furan. Source: Chemical Research in Toxicology (1995). URL:[Link]

  • Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial. Source: Drug Metabolism and Disposition (2005).[7] URL:[Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. Source: RSC Medicinal Chemistry (2024). URL:[Link]

  • Time Dependent CYP Inhibition (

    
    ) Assay Protocol. 
    Source: Cyprotex / Evotec.
    URL:[Link]
    

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2-Methyl-5-phenylfuran-3-YL)methanamine

Topic: Personal Protective Equipment & Handling Protocols for (2-Methyl-5-phenylfuran-3-yl)methanamine Document Control: R&D Safety Operations | Version: 2.0 Executive Safety Assessment: The "Dual-Hazard" Profile As a Se...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocols for (2-Methyl-5-phenylfuran-3-yl)methanamine Document Control: R&D Safety Operations | Version: 2.0

Executive Safety Assessment: The "Dual-Hazard" Profile

As a Senior Application Scientist, I must clarify that handling (2-Methyl-5-phenylfuran-3-yl)methanamine requires a "read-across" toxicological approach. Because specific toxicological data for this exact intermediate is often sparse in public databases, we must treat it based on the synergistic hazards of its two primary pharmacophores:

  • The Primary Amine Motif (Methanamine): This confers corrosivity . It is a strong base capable of causing immediate chemical burns to mucous membranes, eyes, and skin. It also poses a high risk of respiratory sensitization.

  • The Furan Core (2-Methyl-5-phenylfuran): Furan derivatives are lipophilic and can be absorbed transdermally. They are associated with hepatotoxicity (liver damage) upon metabolic activation (often via cytochrome P450 to reactive enedials) and are potential carcinogens.

Operational Directive: Treat this compound as a Corrosive Toxicant . All protocols below are designed to prevent any dermal or inhalation exposure, not just to mitigate accidents.

Engineering Controls & Hierarchy

Before PPE is donned, the following engineering controls are mandatory :

  • Primary Barrier: All open handling (weighing, transfer, solubilization) must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity.

  • Static Control: Furan derivatives can be flammable. Use an ionizing bar or anti-static gun during weighing to prevent electrostatic discharge (ESD) if the substance is a solid powder.

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for synthesis and purification workflows.

A. Hand Protection (Critical)

Standard thin disposable nitrile gloves (4 mil) are insufficient for prolonged contact with furan-amine derivatives due to potential rapid permeation of the furan moiety.

Exposure LevelGlove MaterialSpecificationRationale
Routine (Splash) Double Nitrile Inner: 4 mil (Blue)Outer: 5-8 mil (Purple/Orange)The outer glove protects against physical abrasion; the air gap provides a brief permeation buffer. Change immediately upon splash.
High Risk (Spill/Scale-up)Laminate (Silver Shield/4H) Multi-layer EVOH/PE laminateZero-permeation standard. Furan rings can permeate nitrile in <15 mins. Laminates offer >480 min breakthrough time.
Technique "The Taped Gap" Tape outer glove to lab coat sleevePrevents "wrist-gap" exposure, a common injury site for liquid amines.
B. Eye & Face Protection[1][2]
  • Standard: Chemical Splash Goggles (Indirect Vent). Safety glasses are prohibited due to the corrosive nature of the amine vapors.

  • High Risk: Face Shield (8-inch polycarbonate) worn over goggles during transfer of volumes >50 mL or when heating the compound.

C. Respiratory Protection
  • Primary Control: Fume hood.

  • Secondary (Spill/Outside Hood): Full-face respirator with OV/P100 Cartridges (Organic Vapor + HEPA).

    • Why: The "P100" stops solid particulates (amine salts); the "OV" captures the furan vapors.

Visual Decision Logic: PPE Selection

This diagram illustrates the decision-making process for selecting the correct PPE configuration based on the operational state.

PPE_Decision_Logic Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Qty Quantity > 1g or Heating? Solid->Qty Liquid->Qty Routine_PPE Routine PPE: Double Nitrile Gloves Splash Goggles Lab Coat Qty->Routine_PPE No High_PPE High-Risk PPE: Silver Shield Laminate Gloves Face Shield + Goggles Tyvek Sleeves Qty->High_PPE Yes Respirator Is Fume Hood Available? Routine_PPE->Respirator High_PPE->Respirator Use_Hood Use Fume Hood (Sash < 18") Respirator->Use_Hood Yes Use_Resp DON Full-Face Respirator (OV/P100 Cartridge) Respirator->Use_Resp No (Emergency/Maintenance)

Figure 1: PPE Selection Logic Flowchart based on physical state and operational scale.

Operational Protocols: Step-by-Step

Protocol A: Weighing & Transfer
  • Preparation: Place a disposable absorbent pad (benchkote) in the hood. Pre-weigh the receiving vessel to avoid transferring the solid back and forth.

  • Static Neutralization: If the substance is a dry powder, pass it through an anti-static gate or use a polonium strip. Furan-amines can be "fluffy" and static-prone, leading to aerosolization.

  • The "Clean Hand/Dirty Hand" Rule:

    • Left Hand (Dirty): Handles the chemical container and spatula.

    • Right Hand (Clean): Handles the balance door and notebook.

    • Why: Prevents cross-contamination of lab surfaces outside the hood.

  • Post-Transfer: Wipe the balance and spatula immediately with a wipe soaked in 1M HCl (to protonate and neutralize the amine), followed by ethanol.

Protocol B: Emergency Spill Response

If a spill occurs (>5 mL liquid or >500 mg solid):

Spill_Response Alert 1. ALERT Notify Lab Personnel Evacuate 2. EVACUATE Area for 15 mins (Allow aerosols to settle) Alert->Evacuate PPE_Up 3. PPE UPGRADE Don Silver Shield Gloves & Respirator Evacuate->PPE_Up Neutralize 4. NEUTRALIZE Cover with Citric Acid or Sodium Bisulfate PPE_Up->Neutralize Collect 5. COLLECT Sweep into Double-Bagged Waste Container Neutralize->Collect

Figure 2: Emergency Spill Response Workflow.

Decontamination Solution: Do not use bleach (sodium hypochlorite) on amines, as this can form chloramines (toxic gas).

  • Correct Decon Agent: 5% Citric Acid or dilute Acetic Acid. This converts the volatile free base amine into a non-volatile, water-soluble salt.

Waste Disposal & Logistics

  • Segregation: Dispose of as "Basic Organic Waste."

    • Incompatibility: NEVER mix with oxidizing acid waste (Nitric/Perchloric) or acid chlorides. The reaction will be violently exothermic.

  • Container: High-density polyethylene (HDPE) is preferred over glass to prevent breakage.

  • Labeling: Must explicitly state: "Contains Furan Derivatives - Potential Carcinogen".

References & Authority

  • National Institutes of Health (NIH). Glove Permeation of Chemicals: The State of the Art of Current Practice. (2019). Retrieved from [Link]

  • American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Furan. Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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